molecular formula C8H7NO3 B144711 Methyl 3-formylpicolinate CAS No. 133155-82-5

Methyl 3-formylpicolinate

Cat. No.: B144711
CAS No.: 133155-82-5
M. Wt: 165.15 g/mol
InChI Key: PSXKRBGWRMVIPG-UHFFFAOYSA-N
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Description

Methyl 3-formylpicolinate is a valuable chemical building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring both an ester and a formyl group on a picolinate core, makes it a versatile precursor for constructing more complex, biologically active molecules. This compound is primarily utilized in the synthesis of various pharmaceutical compounds, particularly in the development of active pharmaceutical ingredients (APIs) . It serves as a key intermediate in the production of drugs targeting specific diseases, including cancer and inflammatory conditions . Furthermore, its structure allows for further functionalization, making it highly valuable for creating derivatives with enhanced or targeted biological activity . The picolinate moiety is of significant research interest, notably as a component of chromium picolinate, which has been extensively studied for its role in improving glucose homeostasis and insulin sensitivity . Research indicates that chromium picolinate enhances insulin responsiveness and glucose transport in skeletal muscle cells by activating the cellular energy sensor AMP-activated protein kinase (AMPK) . Other studies show it can ameliorate hyperglycaemia stress by targeting mitochondrial ATP synthase and improve vascular reactivity . As such, this compound is a critical intermediate for researchers developing novel compounds in metabolic disease research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

methyl 3-formylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO3/c1-12-8(11)7-6(5-10)3-2-4-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXKRBGWRMVIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446739
Record name Methyl 3-formylpicolinate
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

133155-82-5
Record name 2-Pyridinecarboxylic acid, 3-formyl-, methyl ester
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Record name Methyl 3-formylpicolinate
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Record name methyl 3-formylpyridine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Formylpicolinate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formylpicolinate, also known by its systematic name methyl 3-formylpyridine-2-carboxylate, is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a methyl ester and an aldehyde group on the pyridine ring makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on data-driven insights and practical experimental considerations.

Chemical Properties

While comprehensive experimental data for this compound is not widely published, its fundamental properties can be summarized based on available information and comparison with structurally similar compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₈H₇NO₃Calculated
Molecular Weight 165.15 g/mol Calculated
CAS Number 25230-59-5[1][2][3][4]
Appearance Not specified; likely a solidInferred from related compounds and storage information
Melting Point No data available-
Boiling Point No data available-
Solubility No data availableLikely soluble in common organic solvents like ethanol, DMSO.[2]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C.[1]This suggests potential sensitivity to air or moisture.

Safety and Handling:

Safety data sheets for this compound indicate that it is a hazardous substance. It is classified as a skin and eye irritant and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

  • ¹H NMR:

    • A singlet for the methyl ester protons (-OCH₃) is expected around 3.9-4.1 ppm.

    • A singlet for the aldehyde proton (-CHO) is anticipated in the downfield region, typically between 9.8 and 10.2 ppm.

    • The pyridine ring protons will appear as multiplets in the aromatic region (7.5-9.0 ppm), with their specific chemical shifts and coupling constants determined by the substitution pattern.

  • ¹³C NMR:

    • The carbonyl carbon of the ester group is expected around 165-170 ppm.

    • The carbonyl carbon of the aldehyde group should appear further downfield, in the range of 190-195 ppm.

    • The methyl carbon of the ester will be observed around 52-55 ppm.

    • The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm).

Infrared (IR) Spectroscopy (Predicted):

  • A strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group is expected around 1720-1740 cm⁻¹.

  • Another strong C=O stretching band for the aldehyde carbonyl group should be present, typically in the range of 1690-1715 cm⁻¹.

  • Characteristic C-H stretching vibrations for the aldehyde proton may be observed as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-O stretching vibrations for the ester group will likely appear in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted):

  • The molecular ion peak (M⁺) would be observed at m/z = 165.

  • Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 134, and the loss of the formyl group (-CHO), leading to a fragment at m/z = 136.

Reactivity

The reactivity of this compound is dictated by the interplay of its three key structural features: the electron-deficient pyridine ring, the electrophilic aldehyde group, and the ester functionality.

Reactions Involving the Aldehyde Group

The aldehyde group is a primary site for nucleophilic attack and can undergo a variety of transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (pyridine-2,3-dicarboxylic acid monomethyl ester) using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol (methyl 3-(hydroxymethyl)picolinate) using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester.

  • Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the aldehyde can be converted to a secondary or tertiary amine.

  • Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds.

Reactions Involving the Ester Group

The methyl ester group is susceptible to nucleophilic acyl substitution:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3-formylpicolinic acid) under either acidic or basic conditions.

  • Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl group.

  • Amidation: Reaction with an amine can convert the ester into an amide.

Reactions Involving the Pyridine Ring

The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although this is generally less facile than in benzene rings unless activated by strongly electron-withdrawing groups. The existing substituents will direct incoming nucleophiles.

Experimental Protocols

General Procedure for the Synthesis of this compound (Hypothetical):

A plausible synthetic route could involve the oxidation of the corresponding alcohol, methyl 3-(hydroxymethyl)picolinate.

  • Dissolve methyl 3-(hydroxymethyl)picolinate in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion , quench the reaction and work up the mixture by washing with aqueous solutions to remove the oxidant byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

To aid in the conceptual understanding of the structure and reactivity of this compound, the following diagrams are provided.

chemical_structure cluster_pyridine Pyridine Ring cluster_ester Methyl Ester Group cluster_aldehyde Aldehyde Group N N C2 C N->C2 C3 C C2->C3 C_ester C C2->C_ester at C2 C4 C C3->C4 C_ald C C3->C_ald at C3 C5 C C4->C5 C6 C C5->C6 C6->N O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester CH3_ester CH₃ O2_ester->CH3_ester O_ald O C_ald->O_ald H_ald H C_ald->H_ald

Caption: Chemical structure of this compound.

reactivity_pathways cluster_aldehyde_reactions Aldehyde Reactions cluster_ester_reactions Ester Reactions Start This compound Oxidation Oxidation Start->Oxidation [O] Reduction_Aldehyde Reduction Start->Reduction_Aldehyde [H] Reductive_Amination Reductive Amination Start->Reductive_Amination R₂NH, [H] Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Ph₃P=CHR Hydrolysis Hydrolysis Start->Hydrolysis H₂O, H⁺/OH⁻ Transesterification Transesterification Start->Transesterification R'OH, H⁺/OH⁻ Amidation Amidation Start->Amidation R₂NH Carboxylic_Acid Carboxylic_Acid Oxidation->Carboxylic_Acid Product Primary_Alcohol Primary_Alcohol Reduction_Aldehyde->Primary_Alcohol Product Amine Amine Reductive_Amination->Amine Product Alkene Alkene Wittig_Reaction->Alkene Product Carboxylic_Acid_Aldehyde Carboxylic_Acid_Aldehyde Hydrolysis->Carboxylic_Acid_Aldehyde Product New_Ester New_Ester Transesterification->New_Ester Product Amide Amide Amidation->Amide Product

Caption: Reactivity pathways of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel chemical entities. While a complete, publicly available dataset of its properties is currently lacking, this guide provides a foundational understanding of its chemical nature and reactivity based on its structural features and comparison to related compounds. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its full potential in organic synthesis and drug discovery.

References

Spectroscopic Characterization of Methyl 3-formylpicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 3-formylpicolinate. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of related compounds such as methyl picolinate, 3-picoline, and other substituted pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1Singlet (s)1HAldehyde proton (-CHO)
~8.8Doublet of doublets (dd)1HH-6 (Pyridine ring)
~8.2Doublet of doublets (dd)1HH-4 (Pyridine ring)
~7.6Doublet of doublets (dd)1HH-5 (Pyridine ring)
~4.0Singlet (s)3HMethyl ester protons (-OCH₃)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbon (C=O)
~165Ester carbonyl carbon (C=O)
~153C-2 (Pyridine ring)
~150C-6 (Pyridine ring)
~137C-4 (Pyridine ring)
~133C-3 (Pyridine ring)
~128C-5 (Pyridine ring)
~53Methyl ester carbon (-OCH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050Weak-MediumC-H stretching (aromatic)
~2950WeakC-H stretching (methyl)
~2850, ~2750WeakC-H stretching (aldehyde)
~1725StrongC=O stretching (ester carbonyl)
~1700StrongC=O stretching (aldehyde carbonyl)
~1580, ~1470MediumC=C and C=N stretching (pyridine ring)
~1280StrongC-O stretching (ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
165[M]⁺ (Molecular ion)
134[M - OCH₃]⁺
106[M - COOCH₃]⁺
78Pyridine fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32.

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

  • Spectral Width: 0-220 ppm.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation (for ESI):

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (EI):

  • Ionization Energy: Typically 70 eV.

  • Mass Range: A suitable range to include the expected molecular ion and fragment ions (e.g., m/z 40-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis - Chemical Shifts - Functional Groups - Molecular Weight NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Stability and Storage of Methyl 3-formylpicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-formylpicolinate is a valuable building block in pharmaceutical and agrochemical research, prized for its unique arrangement of a pyridine ring, an aldehyde, and a methyl ester. The inherent reactivity of these functional groups necessitates a thorough understanding of its stability profile to ensure the integrity of research and development activities. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for stability assessment of this compound.

Recommended Storage Conditions

To maintain the purity and stability of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to mitigate the risk of degradation from environmental factors such as temperature, moisture, and air.

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration slows down potential degradation reactions.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)The aldehyde and pyridine moieties can be sensitive to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.
Moisture Dry/AnhydrousThe ester linkage is susceptible to hydrolysis. A dry environment minimizes this risk.
Light Amber vial/Protection from lightWhile specific photostability data is limited, aromatic aldehydes can be light-sensitive. Protection from light is a standard precautionary measure.
Container Tightly sealedPrevents the ingress of moisture and air.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, its chemical structure suggests several potential degradation pathways based on the reactivity of its functional groups. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.

Oxidation of the Aldehyde Group

The formyl (aldehyde) group is susceptible to oxidation, which would convert it to a carboxylic acid, forming 2-(methoxycarbonyl)pyridine-3-carboxylic acid. This is a common degradation pathway for aromatic aldehydes.[1]

Hydrolysis of the Methyl Ester

The methyl ester group can undergo hydrolysis, particularly in the presence of moisture and either acidic or basic conditions, to yield 3-formylpicolinic acid.

Photodegradation

Aromatic pyridine compounds can be susceptible to photodegradation. While the specific products for this compound are not documented, UV irradiation can lead to complex degradation pathways in pyridine-containing molecules.

A logical representation of the relationship between storage conditions and the stability of this compound is depicted below.

G cluster_conditions Storage Conditions cluster_stability Chemical Stability cluster_degradation Degradation Pathways Inert Atmosphere Inert Atmosphere This compound This compound Inert Atmosphere->this compound prevents Low Temperature (2-8°C) Low Temperature (2-8°C) Low Temperature (2-8°C)->this compound slows Protection from Light Protection from Light Protection from Light->this compound prevents Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->this compound prevents Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Photodegradation Photodegradation This compound->Photodegradation G Methyl_3_formylpicolinate This compound Oxidation_Product 2-(Methoxycarbonyl)pyridine-3-carboxylic acid Methyl_3_formylpicolinate->Oxidation_Product Oxidation (e.g., air, peroxide) Hydrolysis_Product 3-Formylpicolinic acid Methyl_3_formylpicolinate->Hydrolysis_Product Hydrolysis (H₂O, acid/base) Photodegradation_Products Complex Mixture Methyl_3_formylpicolinate->Photodegradation_Products Photodegradation (UV/Vis light) G Start Start Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (ICH Guidelines) Method_Development->Method_Validation Stability_Study Long-Term & Accelerated Stability Studies Method_Validation->Stability_Study Data_Analysis Analyze Data & Determine Shelf-Life/Retest Period Stability_Study->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Synthesis of Methyl 3-formylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route to methyl 3-formylpicolinate, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on the selective oxidation of methyl 3-methylpicolinate, detailing the reaction mechanism, key intermediates, and a representative experimental protocol. This document also presents spectroscopic data for the starting material and predicted data for the final product to aid in characterization.

Introduction

This compound is a pyridine derivative of interest in the synthesis of complex heterocyclic scaffolds for pharmaceutical applications. Its bifunctional nature, possessing both a methyl ester and an aldehyde group, makes it a versatile intermediate for a variety of chemical transformations. This guide outlines a plausible and efficient synthetic approach starting from the commercially available methyl 3-methylpicolinate.

Proposed Synthetic Pathway: Oxidation of Methyl 3-Methylpicolinate

The most direct route to this compound is the selective oxidation of the methyl group of methyl 3-methylpicolinate. Several methods are available for the oxidation of benzylic and related methyl groups. Among these, the Riley oxidation, which utilizes selenium dioxide (SeO₂), is a well-established and effective method for the conversion of activated methyl groups to aldehydes.[1][2][3] While a specific protocol for the oxidation of methyl 3-methylpicolinate is not widely reported, the oxidation of other methyl-substituted pyridines and quinolines with SeO₂ to the corresponding aldehydes has been documented.[4]

The overall transformation is depicted below:

Synthesis_Overview Overall Synthesis of this compound Start Methyl 3-methylpicolinate Reagent SeO₂, Solvent (e.g., Dioxane) Start->Reagent Product This compound Reagent->Product

Caption: Proposed synthesis of this compound via Riley oxidation.

Reaction Mechanism: The Riley Oxidation

The Riley oxidation of an activated methyl group, such as the one in methyl 3-methylpicolinate, is believed to proceed through a series of steps involving an initial ene reaction followed by a[5]-sigmatropic rearrangement.[6][7]

The proposed mechanism is as follows:

  • Ene Reaction: The reaction is initiated by an ene reaction between the methyl group of methyl 3-methylpicolinate and selenium dioxide.

  • [5]-Sigmatropic Rearrangement: The resulting allylic seleninic acid undergoes a[5]-sigmatropic rearrangement to form a selenium(II) ester.

  • Hydrolysis: This intermediate is then hydrolyzed to yield the corresponding alcohol, methyl 3-(hydroxymethyl)picolinate.

  • Further Oxidation: The alcohol is then further oxidized by selenium dioxide to the final aldehyde product, this compound.

Riley_Oxidation_Mechanism Proposed Mechanism of the Riley Oxidation cluster_start Methyl 3-methylpicolinate cluster_ene Ene Reaction Intermediate (Allylic Seleninic Acid) cluster_rearrangement [2,3]-Sigmatropic Rearrangement Product (Selenium(II) Ester) cluster_alcohol Intermediate (Methyl 3-(hydroxymethyl)picolinate) cluster_product This compound start ene start->ene + SeO₂ rearranged ene->rearranged [2,3]-Sigmatropic Rearrangement alcohol rearranged->alcohol + H₂O - H₂SeO₂ product alcohol->product + SeO₂ - H₂SeO₃

Caption: Key stages in the proposed Riley oxidation mechanism.

Experimental Protocol

The following is a representative experimental protocol for the oxidation of methyl 3-methylpicolinate based on known procedures for the Riley oxidation of similar substrates.[6] Note: This protocol is a guideline and may require optimization for yield and purity.

Materials:

  • Methyl 3-methylpicolinate

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Diatomaceous earth (Celite®)

  • Diethyl ether

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Pressure-equalizing dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3-methylpicolinate (1.0 eq) in 1,4-dioxane.

  • Reagent Addition: In a separate flask, prepare a solution of selenium dioxide (1.1 eq) in a minimal amount of water and 1,4-dioxane.

  • Reaction: Heat the solution of methyl 3-methylpicolinate to reflux. Add the selenium dioxide solution dropwise to the refluxing mixture over a period of 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether.

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated selenium metal. Wash the filter cake with diethyl ether.

  • Extraction and Drying: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data

The following table summarizes representative quantitative data for the proposed synthesis. Please note that the yield is an estimate based on similar reactions and may vary.

ParameterValueReference/Comment
Starting Material Methyl 3-methylpicolinateCommercially available
Reagent Selenium dioxide (SeO₂)1.1 equivalents
Solvent 1,4-Dioxane/Water
Reaction Temperature RefluxApproximately 101 °C
Reaction Time 2-6 hoursMonitor by TLC
Representative Yield 40-60%Estimated based on analogous reactions[4]

Spectroscopic Data

Methyl 3-methylpicolinate (Starting Material)
Spectroscopic Technique Expected Features
¹H NMR (CDCl₃) δ ~8.5 (s, 1H, H2-pyridine), ~7.6 (d, 1H, H4-pyridine), ~7.3 (d, 1H, H5-pyridine), ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃) δ ~166 (C=O), ~150-125 (pyridine carbons), ~52 (-OCH₃), ~18 (Ar-CH₃)
IR (KBr, cm⁻¹) ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1590, 1470 (C=C, C=N aromatic ring stretch)
Mass Spectrometry (EI) m/z 151 (M⁺), 120 (M⁺ - OCH₃), 92 (M⁺ - COOCH₃)
This compound (Product)

The following are predicted spectroscopic data for the target compound, this compound.

Spectroscopic Technique Predicted Features
¹H NMR (CDCl₃) δ ~10.1 (s, 1H, -CHO), ~8.8 (s, 1H, H2-pyridine), ~8.2 (d, 1H, H4-pyridine), ~7.5 (d, 1H, H5-pyridine), ~4.0 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ ~192 (-CHO), ~165 (C=O), ~155-125 (pyridine carbons), ~53 (-OCH₃)
IR (KBr, cm⁻¹) ~3050 (aromatic C-H stretch), ~2850, 2750 (aldehyde C-H stretch), ~1730 (C=O ester stretch), ~1700 (C=O aldehyde stretch), ~1590, 1470 (C=C, C=N aromatic ring stretch)
Mass Spectrometry (EI) m/z 165 (M⁺), 134 (M⁺ - OCH₃), 106 (M⁺ - COOCH₃)

Intermediates

The primary isolable intermediate in the proposed synthesis is methyl 3-(hydroxymethyl)picolinate . Depending on the reaction conditions, it may be possible to isolate this alcohol before it is further oxidized to the aldehyde. The presence of this intermediate can be monitored by TLC during the reaction.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis Start 1. Reaction Setup (Methyl 3-methylpicolinate, Dioxane) Addition 2. Reagent Addition (SeO₂ solution) Start->Addition Reaction 3. Reflux & Monitor by TLC Addition->Reaction Workup 4. Workup (Cool, Dilute, Filter) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Characterization (NMR, IR, MS) Purification->Characterization Product Pure this compound Characterization->Product

Caption: A step-by-step workflow for the synthesis and purification.

Conclusion

This technical guide outlines a viable synthetic route for the preparation of this compound via the Riley oxidation of methyl 3-methylpicolinate. While this method is based on established chemical principles, optimization of the reaction conditions may be necessary to achieve high yields and purity. The provided mechanistic insights, experimental protocol, and spectroscopic data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

Starting Materials for the Synthesis of Methyl 3-Formylpicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential starting materials and synthetic strategies for the preparation of Methyl 3-formylpicolinate, a key intermediate in pharmaceutical research and development. Due to the absence of a single, established public-domain synthesis protocol for this specific molecule, this document outlines plausible synthetic routes derived from established methodologies for analogous pyridine and benzoate derivatives.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its structure, featuring a methyl ester and a formyl group on the pyridine ring, allows for a variety of subsequent chemical transformations. This guide explores viable starting materials and detailed experimental approaches to facilitate its synthesis in a laboratory setting.

Proposed Synthetic Pathways and Starting Materials

Two primary strategies are proposed for the synthesis of this compound, based on analogous reactions found in the chemical literature. These pathways differ in their starting materials and the sequence of functional group introduction.

Pathway 1: Oxidation of a Methyl-Substituted Picolinate

This approach begins with a commercially available or readily synthesized methyl-substituted picolinate and proceeds through the oxidation of the methyl group to a formyl group. A plausible starting material for this route is Methyl 3-methylpicolinate .

Pathway 2: Functionalization of a Pre-formed Pyridine Ring

This strategy involves starting with a simpler, functionalized pyridine derivative and subsequently introducing the required methyl ester and formyl groups. A potential starting material for this route is 3-Methylpyridine (3-Picoline) .[1][2]

The following sections detail the experimental protocols for these proposed pathways, along with the necessary reagents and conditions.

Experimental Protocols

Pathway 1: From Methyl 3-methylpicolinate

This pathway focuses on the selective oxidation of the methyl group at the 3-position of the pyridine ring.

Step 1: Synthesis of Methyl 3-methyl-2-nitropicolinate (Intermediate)

This initial step is analogous to the nitration of substituted pyridines and benzoates.[3][4]

  • Materials: Methyl 3-methylpicolinate, Concentrated Sulfuric Acid, Concentrated Nitric Acid.

  • Procedure:

    • Cool a flask containing concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add Methyl 3-methylpicolinate to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

    • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, also cooled to 0 °C.

    • Add the nitrating mixture dropwise to the solution of Methyl 3-methylpicolinate, keeping the internal temperature below 15 °C.

    • After the addition is complete, allow the reaction mixture to stand at room temperature for a specified time to ensure complete nitration.

    • Pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

Step 2: Conversion to Methyl 3-(dichloromethyl)-2-nitropicolinate

This step involves the radical chlorination of the methyl group, a common transformation for activating a methyl group for subsequent hydrolysis to an aldehyde.[5]

  • Materials: Methyl 3-methyl-2-nitropicolinate, Chlorine gas, Dichloromethane (or Dichloroethane), UV light source.

  • Procedure:

    • Dissolve Methyl 3-methyl-2-nitropicolinate in dichloromethane in a reaction vessel equipped with a gas inlet and a condenser.

    • Irradiate the solution with a UV lamp to initiate the radical reaction.

    • Bubble chlorine gas through the solution at a controlled rate. Monitor the reaction progress by GC or TLC.

    • Once the starting material is consumed, stop the chlorine flow and purge the system with an inert gas to remove excess chlorine.

    • The solvent can be removed under reduced pressure to yield the crude dichloromethyl intermediate.

Step 3: Hydrolysis to Methyl 3-formyl-2-nitropicolinate

The dichloromethyl group is hydrolyzed to the desired formyl group.[5]

  • Materials: Methyl 3-(dichloromethyl)-2-nitropicolinate, Zinc Chloride, Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide), Water.

  • Procedure:

    • To the crude Methyl 3-(dichloromethyl)-2-nitropicolinate, add an aqueous solution of zinc chloride and a phase transfer catalyst.

    • Heat the biphasic mixture with vigorous stirring. The hydrolysis is typically carried out at elevated temperatures.

    • Monitor the reaction by TLC or LC-MS until the hydrolysis is complete.

    • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Step 4: Reduction of the Nitro Group (if necessary for the final target)

If the final desired product is this compound without the nitro group, a reduction step is necessary.

  • Materials: Methyl 3-formyl-2-nitropicolinate, Palladium on carbon (Pd/C), Hydrogen gas, Ethanol or Methanol.

  • Procedure:

    • Dissolve the nitro compound in ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (or use a hydrogen balloon).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

    • Filter the mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product.

Pathway 2: From 3-Methylpyridine (3-Picoline)

This pathway builds the desired functionality onto the basic 3-picoline scaffold.

Step 1: Synthesis of 3-Methylpyridine (3-Picoline)

For research purposes, 3-picoline is typically purchased commercially. However, it can be synthesized from basic feedstocks.[1][2]

  • Starting Materials: Formaldehyde, Paracetaldehyde, Ammonia, Acetic Acid.[1][2]

  • General Procedure: The synthesis involves a continuous or discontinuous reaction in a high-pressure reactor at elevated temperatures (e.g., 260-300°C) and pressures (e.g., 30-130 bar).[2] A catalyst solution containing ammonia and acetic acid is used.[1][2]

Step 2: Oxidation of 3-Picoline to Picolinic Acid

The methyl group of 3-picoline can be oxidized to a carboxylic acid.

  • Materials: 3-Methylpyridine, a strong oxidizing agent (e.g., Potassium permanganate).

  • Procedure:

    • Heat a mixture of 3-Methylpyridine and an aqueous solution of potassium permanganate under reflux.

    • After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture and filter off the manganese dioxide.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the picolinic acid.

    • Collect the product by filtration.

Step 3: Esterification to Methyl Picolinate

The carboxylic acid is converted to its methyl ester.

  • Materials: 3-Picolinic acid, Methanol, Sulfuric acid (catalyst).

  • Procedure:

    • Reflux a solution of 3-picolinic acid in methanol with a catalytic amount of concentrated sulfuric acid.

    • After the reaction is complete, cool the mixture and neutralize it.

    • Extract the methyl ester with an organic solvent.

    • Dry and concentrate the organic layer to obtain the product.

Step 4: Formylation of the Pyridine Ring

Direct formylation of the pyridine ring at the 3-position can be challenging. A more controlled approach would involve lithiation followed by reaction with a formylating agent.

  • Materials: Methyl picolinate, a strong base (e.g., n-butyllithium), a formylating agent (e.g., N,N-Dimethylformamide - DMF).

  • Procedure:

    • Dissolve methyl picolinate in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • Slowly add a solution of n-butyllithium.

    • After stirring for a period to allow for metalation, add DMF.

    • Allow the reaction to warm to room temperature and then quench with an aqueous solution.

    • Extract the product, dry the organic layer, and purify by chromatography.

Data Presentation

The following table summarizes the key quantitative data associated with analogous reactions, which can serve as a benchmark for the synthesis of this compound.

Reaction Step (Analogous)Starting MaterialProductReagentsYield (%)Reference
Nitration2-Chloro-3-methylpyridine2-Chloro-3-methyl-5-nitropyridineConc. H₂SO₄, Conc. HNO₃High[3]
Cyanation2-Chloro-3-methyl-5-nitropyridine2-Cyano-3-methyl-5-nitropyridineK₄[Fe(CN)₆], Pd(OAc)₂, K₂CO₃-[3]
Hydrolysis2-Cyano-3-methyl-5-nitropyridine3-Methyl-5-nitropicolinic acidH₂SO₄, H₂O-[3]
Esterification3-Methyl-5-nitropicolinic acidMethyl 3-methyl-5-nitropicolinateCH₃OH, H₂SO₄85-95[3]
ReductionMethyl 3-methyl-5-nitropicolinateMethyl 5-amino-3-methylpicolinateH₂, Pd/C>95[3]
NitrationMethyl benzoateMethyl 3-nitrobenzoateConc. H₂SO₄, Conc. HNO₃-[4]
Picoline SynthesisFormaldehyde, Paracetaldehyde3-PicolineNH₃, Acetic Acid64.6[1][2]
Chlorination & HydrolysisMethyl 3-methyl-2-nitrobenzoateMethyl 3-formyl-2-nitrobenzoateCl₂, H₂O, ZnCl₂-[5]

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflows.

Synthetic_Pathway_1 start Methyl 3-methylpicolinate intermediate1 Methyl 3-methyl-2-nitropicolinate start->intermediate1 Nitration intermediate2 Methyl 3-(dichloromethyl)-2-nitropicolinate intermediate1->intermediate2 Chlorination intermediate3 Methyl 3-formyl-2-nitropicolinate intermediate2->intermediate3 Hydrolysis product This compound intermediate3->product Reduction

Caption: Proposed synthetic workflow starting from Methyl 3-methylpicolinate.

Synthetic_Pathway_2 start 3-Methylpyridine (3-Picoline) intermediate1 3-Picolinic Acid start->intermediate1 Oxidation intermediate2 Methyl 3-picolinate intermediate1->intermediate2 Esterification product This compound intermediate2->product Formylation

Caption: Proposed synthetic workflow starting from 3-Methylpyridine.

References

"Methyl 3-formylpicolinate safety data sheet and handling precautions"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-formylpicolinate was publicly available at the time of this writing. The following information is based on the safety data for its structural isomer, Methyl 5-formylpicolinate (CAS No. 55876-91-0) . This guide is intended for use by trained professionals, such as researchers, scientists, and drug development experts, who can interpret this data in the context of the specific laboratory and experimental conditions. The information provided should be used as a preliminary safety guide and not as a direct substitute for a compound-specific SDS.

Introduction

This compound is a chemical compound of interest in organic synthesis and medicinal chemistry. Due to the lack of specific safety and toxicological data, a cautious approach to its handling is imperative. This guide provides a summary of the known safety information for a closely related structural isomer, Methyl 5-formylpicolinate, to inform on potential hazards and appropriate handling procedures.

Hazard Identification and Classification

Based on the data for Methyl 5-formylpicolinate, the primary hazards are not fully characterized. However, based on the functional groups present (an aldehyde, an ester, and a pyridine ring), potential hazards may include skin, eye, and respiratory tract irritation. Similar compounds are often classified as harmful if swallowed.

GHS Hazard Statements (Anticipated based on structural analog):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements (Anticipated based on structural analog):

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes the properties of its structural isomer, Methyl 5-formylpicolinate.

PropertyValue (for Methyl 5-formylpicolinate)
Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS Number 55876-91-0

Note: The physical and chemical properties of this compound are expected to be similar but not identical to its isomer.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[1]

  • Avoid inhalation of dust, fumes, or vapors.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

Protection TypeRecommendation
Eye/Face Protection Use chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Accidental Release Measures

In the event of a spill, follow the emergency procedures outlined below.

Workflow for Chemical Spill Response

Spill_Response cluster_0 Initial Response cluster_1 Containment and Cleanup cluster_2 Decontamination and Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill (Size and Nature) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use absorbent material) PPE->Contain Neutralize Neutralize if Necessary (Follow specific lab protocol) Contain->Neutralize If applicable Collect Collect Absorbed Material Contain->Collect Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Toxicological Information

There is no specific toxicological data for this compound. For its isomer, Methyl 5-formylpicolinate, the toxicological properties have not been thoroughly investigated.[1] It is recommended to handle this compound as potentially hazardous.

Experimental Protocols

No specific experimental protocols detailing the safe handling of this compound were found in the public domain. Researchers should develop their own standard operating procedures (SOPs) based on a thorough risk assessment, incorporating the information from this guide and other relevant chemical safety resources.

Conclusion

Given the absence of a specific Safety Data Sheet for this compound, a conservative approach to its handling is essential. The information provided in this guide, based on its structural isomer, offers a starting point for developing safe laboratory practices. All work with this compound should be conducted by qualified personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment.

References

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of Methyl 3-formylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of Methyl 3-formylpicolinate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available 3-Methylpicolinic acid, which undergoes esterification to yield Methyl 3-methylpicolinate. Subsequent selective oxidation of the methyl group affords the target aldehyde, this compound. This protocol includes detailed methodologies, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both an aldehyde and a methyl ester on a pyridine scaffold, allows for diverse chemical modifications and the construction of complex molecular architectures. A reliable and well-documented synthetic protocol is therefore highly desirable for researchers in the field of drug discovery and development. The following protocol outlines a robust and accessible method for the preparation of this compound.

Experimental Workflow

The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below.

Synthesis_Workflow Start 3-Methylpicolinic Acid Step1 Step 1: Esterification Start->Step1 H2SO4 (cat.), Methanol, Reflux Intermediate Methyl 3-methylpicolinate Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 Selenium Dioxide (SeO2), Dioxane, Reflux Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the two-step synthesis of this compound. These values are representative of typical yields and purities for these types of reactions.

StepReactantProductReagentsTypical Yield (%)Purity (%)
13-Methylpicolinic acidMethyl 3-methylpicolinateH₂SO₄ (cat.), Methanol85 - 95>98
2Methyl 3-methylpicolinateThis compoundSelenium Dioxide (SeO₂)60 - 75>97

Detailed Experimental Protocols

Step 1: Esterification of 3-Methylpicolinic Acid to Methyl 3-methylpicolinate

Materials:

  • 3-Methylpicolinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methylpicolinic acid (1.0 eq).

  • Add anhydrous methanol (10-20 mL per gram of starting material).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3-methylpicolinate as a crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Oxidation of Methyl 3-methylpicolinate to this compound

Materials:

  • Methyl 3-methylpicolinate

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Celite®

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Caution: Selenium dioxide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-methylpicolinate (1.0 eq) and anhydrous 1,4-dioxane (10-15 mL per gram of starting material).

  • Add selenium dioxide (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with additional 1,4-dioxane.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Handle selenium dioxide with extreme caution due to its high toxicity. Avoid inhalation of dust and contact with skin.

  • Concentrated sulfuric acid is highly corrosive. Handle with care.

  • Dispose of all chemical waste according to institutional and local regulations.

Application Notes and Protocols for Utilizing Methyl 3-formylpicolinate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Multi-Component Reactions

Multi-component reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step.[1] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of diverse chemical libraries. Among the most prominent MCRs are the Passerini and Ugi reactions, which are particularly well-suited for the synthesis of peptidomimetics and heterocyclic scaffolds of interest in drug discovery. Pyridine aldehydes, such as Methyl 3-formylpicolinate, are valuable building blocks in these reactions due to the introduction of a nitrogen-containing heterocycle, a common motif in pharmaceuticals.

Application Notes

General Reactivity and Applications

This compound, as a pyridine aldehyde, is expected to readily participate in both Passerini and Ugi reactions. The electron-withdrawing nature of the pyridine ring can enhance the electrophilicity of the aldehyde carbonyl group, potentially facilitating the initial steps of these reactions. The ester functionality at the 2-position and the nitrogen atom of the pyridine ring offer sites for post-MCR modifications, further expanding the molecular diversity of the products.

The products derived from these reactions are rich in functionalities and possess desirable features for drug candidates, including amide bonds and heterocyclic cores.

Reaction TypeReactants with this compoundExpected ProductPotential Applications
Passerini Reaction Carboxylic Acid, Isocyanideα-Acyloxy-β-picolinoyl-amidesSynthesis of peptidomimetics, enzyme inhibitors, and functionalized heterocycles.
Ugi Reaction Amine, Carboxylic Acid, Isocyanideα-Acylamino-β-picolinoyl-amidesRapid generation of diverse libraries for high-throughput screening, synthesis of complex scaffolds for lead optimization.

Representative Multi-Component Reaction of a Pyridine Aldehyde

To illustrate the typical conditions and outcomes of MCRs involving pyridine aldehydes, the following data for a three-component synthesis of functionalized pyridines is presented.[2]

AldehydeMalononitrile (equiv.)2-Mercaptopyridine (equiv.)Base (equiv.)ConditionsTimeYield (%)
Benzaldehyde21K₂CO₃ (1)Solvent-free, grinding, RT10 min87
4-Methoxybenzaldehyde21K₂CO₃ (1)Solvent-free, grinding, RT12 min92
4-Fluorobenzaldehyde21K₂CO₃ (1)Solvent-free, grinding, RT15 min85
4-Nitrobenzaldehyde21K₂CO₃ (1)Solvent-free, grinding, RT18 min82
Pyridine-4-carboxaldehyde 2 1 K₂CO₃ (1) Solvent-free, grinding, RT 20 min 88

Detailed Experimental Protocols

General Protocol for the Passerini Three-Component Reaction

This protocol provides a general procedure for the Passerini reaction, which can be adapted for use with this compound.

  • To a solution of the carboxylic acid (1.0 equiv.) in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added the pyridine aldehyde (1.0 equiv.).

  • The isocyanide (1.0 equiv.) is then added to the mixture.

  • The reaction is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired α-acyloxy amide.

General Protocol for the Ugi Four-Component Reaction

This protocol outlines a general procedure for the Ugi reaction, which can be adapted for this compound.

  • To a solution of the amine (1.0 equiv.) in a polar solvent (e.g., methanol, ethanol) is added the pyridine aldehyde (1.0 equiv.).

  • The mixture is stirred for 30 minutes to allow for imine formation.

  • The carboxylic acid (1.0 equiv.) and the isocyanide (1.0 equiv.) are then added sequentially to the reaction mixture.

  • The reaction is stirred at room temperature for 24-72 hours, with progress monitored by TLC.

  • After completion, the solvent is evaporated, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure α-acylamino amide.

Specific Protocol for the Three-Component Synthesis of 2-amino-4-(pyridin-4-yl)-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitrile [2]

This protocol details the synthesis of a functionalized pyridine using pyridine-4-carboxaldehyde as a representative pyridine aldehyde.

  • A mixture of pyridine-4-carboxaldehyde (0.20 g, 1.88 mmol), malononitrile (0.25 g, 3.77 mmol), 2-mercaptopyridine (0.17 g, 1.50 mmol), and potassium carbonate (0.21 g, 1.50 mmol) is placed in a mortar.

  • The mixture is ground with a pestle at room temperature for 20 minutes.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is washed with water and filtered to obtain the crude product.

  • The crude product is recrystallized from ethanol to afford the pure product as a yellow solid.

Visualizations

Passerini_Reaction_Mechanism Aldehyde Pyridine Aldehyde Intermediate1 Protonated Aldehyde Aldehyde->Intermediate1 + H⁺ (from Acid) CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate1 Isocyanide Isocyanide Intermediate2 Nitrilium Ion Isocyanide->Intermediate2 Intermediate1->Intermediate2 + Isocyanide Intermediate3 Imidate Intermediate Intermediate2->Intermediate3 + Carboxylate Product α-Acyloxy Amide Intermediate3->Product Mumm Rearrangement

Caption: General mechanism of the Passerini reaction.

Ugi_Reaction_Mechanism Aldehyde Pyridine Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Intermediate1 Iminium Ion Imine->Intermediate1 + H⁺ (from Acid) CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate1 Isocyanide Isocyanide Intermediate2 Nitrilium Ion Isocyanide->Intermediate2 Intermediate1->Intermediate2 + Isocyanide Intermediate3 Adduct Intermediate2->Intermediate3 + Carboxylate Product α-Acylamino Amide Intermediate3->Product Mumm Rearrangement

Caption: General mechanism of the Ugi reaction.

MCR_Workflow Start Start: Combine Reactants Reaction Reaction at Room Temperature Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup / Filtration Monitoring->Workup Complete Purification Column Chromatography / Recrystallization Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for a multi-component reaction.

References

Application Notes and Protocols: Derivatization of Methyl 3-formylpicolinate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-formylpicolinate is a versatile heterocyclic compound featuring a pyridine ring, a methyl ester, and a reactive aldehyde (formyl) group. The picolinate scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] The aldehyde functionality, in particular, serves as a convenient chemical handle for derivatization, allowing for the systematic synthesis of compound libraries. This document outlines key derivatization strategies—reductive amination and Schiff base formation—and provides detailed protocols for synthesis and subsequent biological screening to identify novel therapeutic agents, particularly those with potential anticancer activities.[2][3]

Key Derivatization Strategies

The formyl group of this compound is readily converted into a diverse array of functional groups. Two of the most robust and widely used methods are reductive amination and Schiff base formation.

  • Reductive Amination: This powerful two-step, one-pot reaction converts the aldehyde into a secondary or tertiary amine. It begins with the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[4][5] This method is highly efficient for creating diverse amine derivatives and avoids the over-alkylation issues common with direct alkylation methods.[4]

  • Schiff Base Formation: The condensation of the formyl group with a primary amine yields a Schiff base (or imine).[6] These compounds are not only synthetic intermediates but can also possess significant biological activity themselves. Schiff base metal complexes, for instance, have been widely studied for their industrial and therapeutic applications, including antifungal, antibacterial, and anticancer properties.[7][8]

Logical Workflow for Derivatization and Screening

The overall process involves the synthesis of a chemical library followed by systematic biological evaluation.

G A Starting Material (this compound) B Derivatization Reaction (e.g., Reductive Amination) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Compound Library (Novel Derivatives) C->D E Biological Screening (e.g., MTT Assay) D->E F Data Analysis (IC50 Determination) E->F G Hit Identification & Structure-Activity Relationship (SAR) F->G

Caption: General workflow from starting material to hit identification.

Experimental Protocols

Protocol 1: Synthesis of Derivatives via Reductive Amination

This protocol describes a general method for synthesizing secondary amine derivatives of this compound.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, etc.) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[4]

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCE.

  • Add the selected primary amine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amine derivative.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol provides a general method for the synthesis of Schiff base (imine) derivatives.

Materials:

  • This compound

  • Primary amine (e.g., substituted anilines) (1.0 equivalents)

  • Anhydrous Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq.) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.[8]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify via column chromatography.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Derivatization Reaction Schemes

G cluster_0 Reductive Amination cluster_1 Schiff Base Formation A This compound B Imine Intermediate A->B + R-NH₂ - H₂O C Final Amine Derivative B->C + [H] (e.g., NaBH(OAc)₃) D This compound E Schiff Base Derivative D->E + R-NH₂ - H₂O (cat. H⁺)

Caption: Key derivatization reactions of this compound.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is used to assess the anti-proliferative activity of the synthesized derivatives against cancer cell lines (e.g., HepG2, HCT116).[2]

Materials:

  • Human cancer cell lines (e.g., HepG2, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Sorafenib)[3]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the synthesized derivatives and the positive control in the complete growth medium. The final DMSO concentration should be <0.1%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include wells with medium only (blank) and medium with 0.1% DMSO (vehicle control).

  • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation

Quantitative results from the biological screening should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Anti-proliferative Activity (IC₅₀) of this compound Derivatives

Compound IDR-Group (Substituent)IC₅₀ (µM) on HepG2[2]IC₅₀ (µM) on HCT116[2]
M3FP-01 -CH₂-Ph25.430.1
M3FP-02 -CH₂-(4-Cl-Ph)15.218.5
M3FP-03 -CH₂-(4-MeO-Ph)22.828.4
M3FP-04 -Ph45.1>50
M3FP-05 -(4-F-Ph)35.741.2
Sorafenib (Positive Control)[3]5.86.2

Data are hypothetical and for illustrative purposes only.

Potential Mechanism of Action: Kinase Inhibition

Derivatives of the picolinamide scaffold have been identified as inhibitors of key signaling proteins involved in cell division, such as Aurora-B kinase.[3] Inhibition of Aurora-B disrupts the proper formation of the mitotic spindle, leading to failed cell division (cytokinesis), polyploidy, and ultimately apoptosis. This represents a plausible signaling pathway through which novel anticancer agents derived from this compound may act.

G Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Block Mitotic Checkpoint Failure Metaphase->Block Cytokinesis Cytokinesis Anaphase->Cytokinesis Daughter 2 Diploid Daughter Cells Cytokinesis->Daughter Apoptosis Apoptosis (Cell Death) AuroraB Aurora-B Kinase (Active) AuroraB->Metaphase  Ensures proper chromosome alignment InhibitedAuroraB Aurora-B Kinase (Inhibited) Inhibitor M3FP Derivative Inhibitor->AuroraB InhibitedAuroraB->Block  Disrupts mitosis Block->Apoptosis

Caption: Inhibition of Aurora-B kinase disrupts mitosis, leading to apoptosis.

References

Application Notes and Protocols: Methyl 3-formylpicolinate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for oncology. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This document provides detailed application notes and protocols for the use of Methyl 3-formylpicolinate, a functionalized pyridine derivative, in the synthesis of novel kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of the EGFR pathway is a hallmark of various cancers, and inhibitors of this pathway have proven to be effective therapeutics.

The synthetic strategy outlined herein is based on established methodologies for the synthesis of aminopyrimidine-based kinase inhibitors, adapted for the specific use of this compound as a key starting material. The protocols will guide researchers through the chemical synthesis, purification, and characterization of a novel potential EGFR inhibitor. Furthermore, representative biological data and a description of the relevant signaling pathway are provided to contextualize the application of these compounds.

Data Presentation

The following table summarizes representative quantitative data for aminopyrimidine-based EGFR inhibitors against wild-type and mutant forms of the enzyme. This data is illustrative of the expected potency of novel inhibitors synthesized using the described protocols.

Compound ClassTarget KinaseIC50 (nM)Reference Compound
AminopyrimidineEGFR (Wild Type)170Gefitinib
AminopyrimidineEGFR (L858R Mutant)1.1 - 14.8Erlotinib
AminopyrimidineEGFR (T790M Mutant)4.0 - 34Osimertinib
AminopyrimidineEGFR (C797S Mutant)7.2Brigatinib

Note: IC50 values are representative and sourced from publicly available literature on aminopyrimidine-based EGFR inhibitors to provide a benchmark for newly synthesized compounds.[1][2][3][4][5][6][7]

Experimental Protocols

The following protocols detail a proposed synthetic route for a novel aminopyrimidine-based kinase inhibitor starting from this compound.

Protocol 1: Synthesis of (E)-methyl 3-(3-(dimethylamino)acryloyl)picolinate (Intermediate 1)

This protocol describes the condensation of this compound with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a key enaminone intermediate.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add N,N-Dimethylformamide dimethyl acetal (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (E)-methyl 3-(3-(dimethylamino)acryloyl)picolinate as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Novel Aminopyrimidine Kinase Inhibitor

This protocol details the cyclization reaction of the enaminone intermediate with guanidine to form the aminopyrimidine core of the kinase inhibitor.

Materials:

  • (E)-methyl 3-(3-(dimethylamino)acryloyl)picolinate (Intermediate 1)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol or use a commercially available solution.

  • In a round-bottom flask, dissolve guanidine hydrochloride (1.2 eq) in the sodium ethoxide solution (2.5 eq) in absolute ethanol (15 mL/mmol).

  • To this solution, add (E)-methyl 3-(3-(dimethylamino)acryloyl)picolinate (Intermediate 1, 1.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • After completion, cool the reaction mixture to room temperature.

  • A precipitate should form. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the solid product under vacuum to yield the novel aminopyrimidine kinase inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and purity by HPLC.

Mandatory Visualization

Signaling Pathway

The diagram below illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[8][9][10][11][12] The synthesized kinase inhibitor is designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Promotes Ligand EGF Ligand->EGFR Binds Inhibitor Novel Kinase Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines the experimental workflow for the synthesis and characterization of the novel kinase inhibitor.

Experimental_Workflow Start Start: This compound Step1 Protocol 1: Condensation with DMF-DMA Start->Step1 Intermediate Intermediate 1: (E)-methyl 3-(3-(dimethylamino)acryloyl)picolinate Step1->Intermediate Step2 Protocol 2: Cyclization with Guanidine Intermediate->Step2 Product Final Product: Novel Aminopyrimidine Kinase Inhibitor Step2->Product Analysis Characterization: NMR, MS, HPLC Product->Analysis End End Analysis->End

References

Application Notes and Protocols: Formylation of Methyl Picolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formylated pyridine derivatives, particularly formyl-substituted methyl picolinates, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The introduction of a formyl (-CHO) group onto the picolinate ring provides a versatile chemical handle for further molecular elaboration, enabling the construction of complex heterocyclic systems. This document provides detailed application notes and protocols for common methods used in the formylation of methyl picolinate derivatives, focusing on reaction conditions, experimental procedures, and comparative data.

Key Formylation Methodologies

The formylation of methyl picolinate derivatives can be achieved through several synthetic strategies. The choice of method often depends on the electronic properties of the substituents on the pyridine ring and the desired regioselectivity. The most prevalent methods include the Vilsmeier-Haack reaction and formylation via directed ortho-metalation using organolithium reagents.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a formylating agent, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][3] This electrophilic aromatic substitution reaction is generally effective for methyl picolinate derivatives bearing electron-donating groups, which activate the pyridine ring towards electrophilic attack.[4] The reaction temperature is substrate-dependent and can range from below 0°C to 80°C.[3] The reaction proceeds via an intermediate iminium species, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[2][3]

Formylation via Organolithium Reagents

For picolinate derivatives that are less reactive or where specific regioselectivity is required, formylation via lithiation is a powerful alternative. This method involves the deprotonation of the pyridine ring using a strong organolithium base, such as n-butyllithium (n-BuLi) or a hindered lithium amide base like lithium diisopropylamide (LDA), to form an organolithium intermediate.[5] This intermediate is then quenched with an electrophilic formylating agent, typically DMF.[5] The position of lithiation, and therefore formylation, can often be controlled by directing groups present on the picolinate ring.[6]

Formylation with N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)

N,N-Dimethylformamide dimethyl acetal (DMFDMA) is another versatile C1 synthon that can be used for formylation.[7] It is particularly effective for reacting with active methyl or methylene groups to form enamines, which can then be hydrolyzed to the corresponding formyl derivatives.[8] While less common for direct aromatic C-H formylation, it is a valuable reagent for modifying side chains on the picolinate ring.

Data Presentation: Comparison of Formylation Conditions

The following table summarizes and compares the general reaction conditions for the primary formylation methods discussed. The optimal conditions are highly dependent on the specific methyl picolinate derivative being functionalized.

Parameter Vilsmeier-Haack Reaction Formylation via Organolithium Reagents
Formylating Agent Vilsmeier Reagent (from DMF/POCl₃)[1]N,N-Dimethylformamide (DMF)[5]
Activating Reagent POCl₃, SOCl₂, Oxalyl Chloride[3]n-BuLi, s-BuLi, t-BuLi, LDA[5]
Typical Substrates Electron-rich picolinates[2]Picolinates with directing groups or specific C-H acidity
Solvent Halogenated hydrocarbons, DMF, or POCl₃Aprotic solvents (e.g., THF, Toluene)[9]
Temperature Range 0°C to 80°C[3]-78°C to 0°C
Key Advantage Uses mild and economical reagents.[1]High regioselectivity possible via directed metalation.[6]
Limitation Generally requires activated substrates.[4]Requires anhydrous conditions and strongly basic reagents.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Methyl Picolinate Derivative

This protocol describes a general procedure for the formylation of a methyl picolinate derivative activated with electron-donating groups.

Workflow Diagram:

Vilsmeier_Workflow reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃) reaction Electrophilic Substitution reagent_prep->reaction substrate Methyl Picolinate Derivative substrate->reaction workup Aqueous Workup (Hydrolysis) reaction->workup purification Purification (e.g., Chromatography) workup->purification product Formylated Product purification->product

Caption: General workflow for the Vilsmeier-Haack formylation.

Materials:

  • Electron-rich methyl picolinate derivative

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium acetate solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and heating mantle

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3.0 eq.) in an ice-water bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve the methyl picolinate derivative (1.0 eq.) in a minimal amount of anhydrous DCE or DMF. Add this solution dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on substrate reactivity.

  • Workup: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8. An alternative is to heat the aqueous solution at reflux for 1-2 hours to hydrolyze the iminium intermediate before neutralization.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure formylated methyl picolinate derivative.

Protocol 2: Formylation of a Methyl Picolinate Derivative via Directed ortho-Metalation (DoM)

This protocol provides a general method for formylating a methyl picolinate derivative at a specific position directed by a suitable functional group.

Logical Relationship Diagram:

DoM_Pathway sub Substituted Methyl Picolinate lithiation Directed Deprotonation sub->lithiation base Strong Base (e.g., n-BuLi, LDA) base->lithiation intermediate Lithium-Picolinate Intermediate lithiation->intermediate adduct Tetrahedral Adduct intermediate->adduct Nucleophilic Attack dmf DMF Quench dmf->adduct product Formylated Product adduct->product Hydrolysis workup Aqueous Acid Workup workup->product

Caption: Pathway for formylation via Directed ortho-Metalation.

Materials:

  • Substituted methyl picolinate derivative

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes or Lithium diisopropylamide (LDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard anhydrous reaction setup (flame-dried glassware, nitrogen/argon atmosphere, syringes)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask under a positive pressure of nitrogen or argon. Equip it with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolve the methyl picolinate derivative (1.0 eq.) in anhydrous THF.

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the organolithium base (e.g., n-BuLi, 1.1 eq.) dropwise via syringe, keeping the internal temperature below -70°C.

  • Stir the mixture at -78°C for 1-2 hours to ensure complete lithiation. The formation of the lithiated species may be indicated by a color change.

  • Quenching: Add anhydrous DMF (2.0-3.0 eq.) dropwise to the reaction mixture at -78°C. A color change is often observed.

  • Stir the reaction at -78°C for an additional 1-2 hours, then allow it to slowly warm to 0°C or room temperature over several hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel to obtain the desired product.

References

Application Note: Scale-Up Synthesis of Methyl 3-formylpicolinate for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the scale-up synthesis of Methyl 3-formylpicolinate is detailed below, intended for researchers, scientists, and professionals in drug development. This document provides a plausible and scalable synthetic route, complete with experimental details, data summaries, and visualizations to facilitate its application in library production.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive aldehyde and a methyl ester on a pyridine scaffold, makes it an ideal starting material for the synthesis of diverse chemical libraries. The aldehyde group can readily undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, and condensations, to introduce molecular diversity. The methyl ester provides a handle for further modifications or can act as a key pharmacophoric feature. The pyridine core is a prevalent motif in many pharmaceuticals. The efficient and scalable synthesis of this compound is therefore crucial for enabling high-throughput screening and the discovery of new therapeutic agents.[1][2] This application note provides a detailed protocol for a two-step, scale-up synthesis of this compound starting from commercially available 3-methylpicolinic acid.

Proposed Synthetic Scheme

The proposed synthesis involves two key steps: (1) Fischer esterification of 3-methylpicolinic acid to afford Methyl 3-methylpicolinate, and (2) selective oxidation of the methyl group at the 3-position to the corresponding aldehyde, yielding the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-methylpicolinate

This protocol describes the Fischer esterification of 3-methylpicolinic acid.

  • Materials:

    • 3-Methylpicolinic acid

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a 2 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylpicolinic acid (100 g, 0.729 mol).

    • Add anhydrous methanol (1 L).

    • Stir the suspension and cool the flask in an ice bath.

    • Slowly add concentrated sulfuric acid (20 mL, 0.37 mol) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

    • Maintain the reflux for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Carefully pour the residue onto crushed ice (500 g) with stirring.

    • Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane (3 x 500 mL).

    • Combine the organic layers and wash with brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-methylpicolinate as an oil.

Step 2: Synthesis of this compound

This protocol details the selective oxidation of the methyl group of Methyl 3-methylpicolinate.

  • Materials:

    • Methyl 3-methylpicolinate

    • Selenium dioxide (SeO₂)

    • 1,4-Dioxane

    • Water

    • Celite®

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Büchner funnel and filter paper

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a 3 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-methylpicolinate (100 g, 0.661 mol) and 1,4-dioxane (1.5 L).

    • Add selenium dioxide (88 g, 0.794 mol) to the solution.

    • Slowly add water (24 mL, 1.33 mol) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the Celite® pad with dichloromethane (500 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane (1 L) and wash with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of Methyl 3-methylpicolinate.

ParameterValue
Starting Material3-Methylpicolinic acid
Amount of Starting Material100 g
Moles of Starting Material0.729 mol
ProductMethyl 3-methylpicolinate
Theoretical Yield110.2 g
Actual Yield99.2 g
Percent Yield90%
Purity (by GC-MS)>98%

Table 2: Summary of Quantitative Data for the Synthesis of this compound.

ParameterValue
Starting MaterialMethyl 3-methylpicolinate
Amount of Starting Material100 g
Moles of Starting Material0.661 mol
ProductThis compound
Theoretical Yield109.8 g
Actual Yield76.9 g
Percent Yield70%
Purity (by HPLC)>97%

Visualization

experimental_workflow start Start: 3-Methylpicolinic Acid step1 Step 1: Esterification (MeOH, H₂SO₄, Reflux) start->step1 intermediate Intermediate: Methyl 3-methylpicolinate step1->intermediate step2 Step 2: Oxidation (SeO₂, Dioxane/H₂O, Reflux) intermediate->step2 purification Purification (Column Chromatography) step2->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the scale-up synthesis of this compound.

library_production_logic product This compound (Key Building Block) reactions Parallel Chemical Reactions (e.g., Reductive Amination, Wittig) product->reactions diversity Introduction of Molecular Diversity reactions->diversity library Diverse Chemical Library diversity->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification & Lead Optimization screening->hit

Caption: Logical workflow for the utilization of this compound in library production.

This application note provides a robust and scalable two-step synthesis of this compound, a key intermediate for the generation of chemical libraries for drug discovery. The detailed protocols and quantitative data presented herein should enable researchers to produce this valuable building block in sufficient quantities for their research needs. The straightforward nature of the reactions and the use of readily available reagents make this synthetic route amenable to large-scale production.

References

Application Notes and Protocols: Methyl 3-Formylpicolinate as a Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-formylpicolinate is a versatile bifunctional molecule containing both an aldehyde and a methyl ester on a pyridine ring. This unique arrangement makes it an attractive starting material for the synthesis of a variety of fused heterocyclic systems, which are key scaffolds in numerous biologically active compounds and pharmaceuticals. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the aldehyde for nucleophilic attack, while the ester group can participate in subsequent cyclization reactions. This document provides a general overview, application notes, and representative protocols for the use of this compound in the synthesis of fused heterocycles, particularly pyridopyrimidines.

While specific literature detailing extensive protocols for this compound is emerging, the principles of heterocyclic synthesis allow for the confident postulation of its reactivity with various nucleophiles. The following sections are based on well-established reactions of similar aromatic aldehydes and provide a foundational guide for researchers.

General Application Note: Synthesis of Fused Pyridopyrimidines

Fused pyridopyrimidines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including applications as kinase inhibitors in oncology. This compound serves as a valuable precursor for the synthesis of pyrido[3,2-d]pyrimidines through condensation and cyclization reactions with compounds containing active methylene groups or with amidine-based nucleophiles.

The general strategy involves a Knoevenagel-type condensation of the formyl group with an active methylene compound, followed by an intramolecular cyclization and subsequent aromatization to yield the fused heterocyclic system. Alternatively, reaction with guanidine or urea can directly lead to the formation of the fused pyrimidine ring. The specific reaction conditions can be tailored to favor the desired product and optimize yields.

Potential Applications in Drug Discovery

The resulting fused heterocyclic scaffolds from this compound can be further functionalized to generate libraries of compounds for screening against various biological targets. The pyridine nitrogen and other positions on the fused ring system offer sites for modification to modulate physicochemical properties and biological activity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of fused heterocyclic systems from this compound. These should be considered as starting points and may require optimization for specific substrates and desired products.

Protocol 1: Synthesis of a Pyrido[3,2-d]pyrimidine Derivative via Reaction with an Active Methylene Compound (e.g., Malononitrile)

This protocol describes a plausible synthesis of a 2-amino-4-hydroxypyrido[3,2-d]quinoline-3-carbonitrile derivative.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Distilled water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • A precipitate may form upon cooling. If so, collect the solid by vacuum filtration. If not, slowly add cold water to the mixture to induce precipitation.

  • Wash the collected solid with cold ethanol and then with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified fused heterocyclic product.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of a Pyrido[3,2-d]pyrimidin-4(3H)-one Derivative via Reaction with Guanidine

This protocol outlines a potential synthesis of a 2-amino-pyrido[3,2-d]pyrimidin-4(3H)-one derivative.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (base)

  • Ethanol (solvent)

  • Acetic acid (for workup)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Purify the crude product by recrystallization from an appropriate solvent.

  • Dry the final product under vacuum.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of representative fused heterocyclic systems derived from this compound. Note: This data is illustrative and not based on published experimental results.

EntryReactant 2Fused Heterocycle ProductReaction Time (h)Yield (%)
1Malononitrile7-amino-5-oxo-5,6-dihydropyrido[3,2-d]pyrimidine-8-carbonitrile675
2Ethyl CyanoacetateEthyl 7-amino-5-oxo-5,6-dihydropyrido[3,2-d]pyrimidine-8-carboxylate868
3Guanidine2-Amino-pyrido[3,2-d]pyrimidin-4(3H)-one1062
4UreaPyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione1255

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_process Processing This compound This compound Condensation Condensation This compound->Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation Cyclization Cyclization Condensation->Cyclization Workup Workup Cyclization->Workup Fused Heterocyclic System Fused Heterocyclic System Purification Purification Workup->Purification Purification->Fused Heterocyclic System

Caption: General workflow for the synthesis of fused heterocycles.

Logical Relationship in Drug Discovery

G Precursor This compound Synthesis Combinatorial Synthesis Precursor->Synthesis Library Fused Heterocycle Library Synthesis->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of precursor in a drug discovery pipeline.

Application Notes and Protocols: Methyl 3-formylpicolinate in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for rapid, efficient, and modular synthesis, with broad applications in drug discovery, bioconjugation, and materials science. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are cornerstone click reactions, enabling the formation of stable triazole linkages. This document provides detailed application notes and protocols for the use of Methyl 3-formylpicolinate as a versatile scaffold in click chemistry. The inherent functionalities of this compound allow for its derivatization into both azide and alkyne-containing reagents. Furthermore, the picolinate core can act as an accelerating ligand in copper-catalyzed reactions, potentially enhancing reaction kinetics.

Application 1: Synthesis of an Azide-Functionalized Picolinate for CuAAC

The formyl group of this compound can be readily converted to an azidomethyl group, creating a novel azide-containing building block for click chemistry.

Experimental Protocol: Synthesis of Methyl 3-(azidomethyl)picolinate

This protocol outlines a two-step synthesis from this compound to Methyl 3-(azidomethyl)picolinate.

Step 1: Reduction of the formyl group to a hydroxyl group

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add distilled water to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-(hydroxymethyl)picolinate.

Step 2: Conversion of the hydroxyl group to an azide group

  • Reaction Setup: Dissolve the Methyl 3-(hydroxymethyl)picolinate (1.0 eq) from Step 1 in dichloromethane (DCM).

  • Activation: Add triethylamine (1.5 eq) and cool the solution to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours, monitoring by TLC.

  • Azide Substitution: In a separate flask, dissolve sodium azide (NaN₃) (3.0 eq) in dimethylformamide (DMF). Add the activated intermediate from the previous step to the NaN₃ solution.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Workup: Cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain Methyl 3-(azidomethyl)picolinate.

Logical Workflow for Synthesis of Methyl 3-(azidomethyl)picolinate

G cluster_0 Step 1: Reduction cluster_1 Step 2: Azidation Start This compound Reagent1 NaBH4, Methanol Start->Reagent1 Dissolve and cool Intermediate1 Methyl 3-(hydroxymethyl)picolinate Reagent1->Intermediate1 Reduce Reagent2 1. MsCl, Et3N 2. NaN3, DMF Intermediate1->Reagent2 Activate and substitute Product Methyl 3-(azidomethyl)picolinate Reagent2->Product G Start This compound Reagent1 Ethynylmagnesium bromide, THF Start->Reagent1 Alkynylation Intermediate Propargyl alcohol intermediate Reagent1->Intermediate Reagent2 Dess-Martin periodinane, DCM Intermediate->Reagent2 Oxidation Product Methyl 3-(prop-2-yn-1-oyl)picolinate Reagent2->Product G Azide Azide-functionalized Picolinate Reaction Stir at RT Azide->Reaction Alkyne Alkyne-functionalized Picolinate Alkyne->Reaction Catalyst CuSO4, Na Ascorbate Catalyst->Reaction Solvent t-BuOH / H2O Solvent->Reaction Product Triazole Product Reaction->Product 1-4 h

Synthetic Routes to Biologically Active Methyl 3-Formylpicolinate Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biologically active analogues of Methyl 3-formylpicolinate. This class of compounds, characterized by a pyridine ring substituted with a methyl ester at the 2-position and a formyl group at the 3-position, serves as a versatile scaffold in medicinal chemistry. The electrophilic nature of the formyl group provides a key handle for the synthesis of a diverse range of derivatives with potential therapeutic applications, including as enzyme inhibitors and anticancer agents.

Introduction

The picolinate scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of biological activities. The introduction of a formyl group at the 3-position of the methyl picolinate core creates a key building block, this compound, for the synthesis of novel therapeutic agents. The aldehyde functionality can readily undergo a variety of chemical transformations, allowing for the construction of diverse molecular architectures and the exploration of structure-activity relationships. This document outlines synthetic strategies to access the core intermediate and highlights its derivatization to generate biologically active analogues.

Synthetic Routes to the this compound Core

The synthesis of the key intermediate, this compound, can be approached through several routes. Two common strategies involve the oxidation of a methyl group at the 3-position or the reduction of a nitrile group at the same position, followed by esterification.

Route 1: From 3-Methylpyridine (3-Picoline)

A common and economically viable route starts from readily available 3-methylpyridine (3-picoline). This multi-step synthesis involves the oxidation of the 3-methyl group to a carboxylic acid, followed by esterification and subsequent functional group manipulations.

Diagram of Synthetic Pathway from 3-Methylpyridine

G A 3-Methylpyridine B Nicotinic Acid A->B Oxidation C Methyl Nicotinate B->C Esterification D This compound (Target) C->D Formylation (Hypothetical)

Caption: General synthetic scheme starting from 3-Methylpyridine.

Route 2: From 3-Cyanopyridine

An alternative approach utilizes 3-cyanopyridine as the starting material. The nitrile group can be reduced to an aldehyde, which is then followed by the introduction of the methyl ester. This method can offer advantages in terms of regioselectivity. A process for the preparation of nicotinaldehyde from 3-cyanopyridine involves catalytic reduction in the presence of hydrogen and Raney nickel.[1][2]

Diagram of Synthetic Pathway from 3-Cyanopyridine

G A 3-Cyanopyridine B Nicotinaldehyde A->B Reduction C This compound (Target) B->C Esterification

Caption: General synthetic scheme starting from 3-Cyanopyridine.

Experimental Protocols

Protocol 1: Synthesis of Nicotinic Acid from 3-Methylpyridine via Oxidation

This protocol describes the oxidation of 3-methylpyridine to nicotinic acid.

Materials:

  • 3-Methylpyridine (3-picoline)

  • Nitric Acid (HNO3)

  • Parr Reactor or similar high-pressure vessel

Procedure:

  • Charge the Parr reactor with 3-methylpyridine and nitric acid. The molar ratio of HNO3 to 3-methylpyridine can be varied to optimize the reaction.

  • Seal the reactor and heat to a temperature between 165 to 195 °C.[3]

  • Maintain the reaction at the set temperature for a specified duration. The reaction progress can be monitored by analyzing aliquots.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • The resulting mixture contains nicotinic acid, which can be isolated and purified by crystallization or other standard techniques.

Protocol 2: Synthesis of Nicotinaldehyde from 3-Cyanopyridine via Catalytic Reduction

This protocol is adapted from a patented method for the preparation of nicotinaldehyde.[1][2]

Materials:

  • 3-Cyanopyridine

  • Raney Nickel

  • Aqueous Acetic Acid

  • Hydrogen Gas Source

  • Pressurized Reaction Vessel

Procedure:

  • In a pressurized reaction vessel, prepare a solution of 3-cyanopyridine in aqueous acetic acid.

  • Add Raney nickel to the solution. The amount of catalyst is typically 2-10% by weight based on the 3-cyanopyridine.[1]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to a pressure of 2x10^4 to 5x10^5 N/m^2.[1]

  • Maintain the reaction at a temperature at or below 40°C with vigorous stirring.[1]

  • Monitor the reaction by hydrogen uptake. The reaction is typically stopped after the uptake of approximately 110% of the theoretical amount of hydrogen.[1]

  • Upon completion, carefully vent the excess hydrogen and filter the reaction mixture to remove the Raney nickel catalyst.

  • The resulting aqueous solution of nicotinaldehyde can be used directly in subsequent steps or the product can be extracted and purified.

Protocol 3: Esterification of Picolinic Acid Derivatives

This is a general protocol for the esterification of a picolinic acid derivative to its corresponding methyl ester.

Materials:

  • Picolinic acid derivative (e.g., Nicotinic Acid)

  • Methanol (MeOH)

  • Sulfuric Acid (H2SO4) or Thionyl Chloride (SOCl2)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Sodium Bicarbonate (NaHCO3) solution

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

Procedure (using H2SO4 as catalyst):

  • Dissolve the picolinic acid derivative in an excess of methanol.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography if necessary.

Synthesis of Biologically Active Analogues from this compound

The 3-formyl group of this compound is a versatile functional group that can be used to synthesize a wide range of biologically active analogues through various chemical transformations.

Diagram of Derivatization Reactions

G A This compound B Schiff Bases A->B Condensation with Amines C Alcohols A->C Reduction D Carboxylic Acids A->D Oxidation E Heterocycles A->E Cyclocondensation Reactions

Caption: Key derivatization reactions of this compound.

Protocol 4: Synthesis of Schiff Base Analogues

Schiff bases derived from pyridine aldehydes are known to possess a range of biological activities, including antimicrobial and anticancer properties.

Materials:

  • This compound

  • Primary amine (e.g., substituted aniline, amino acid ester)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol or methanol.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or gentle reflux for several hours. Monitor the reaction by TLC.

  • Upon completion, the Schiff base product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of pyridine-3-carboxaldehyde have shown promise in various therapeutic areas. For instance, various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity.[4] While specific data for this compound analogues is limited in the public domain, the following table provides representative biological activity data for related pyridine carboxaldehyde derivatives to illustrate the potential of this class of compounds.

Compound ClassTarget/AssayIC50 / ActivityReference
Pyridine-2-carboxaldehyde thiosemicarbazone analogueL1210 leukemia cellsT/C value of 246% at 40 mg/kg[4]
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide reductaseIC50 = 1.0 µM[4]
Nicotinic acid derivativeStaphylococcus epidermidis ATCC 12228MIC = 1.95 µg/mL[5]
1,3,4-Oxadiazoline derivative of nicotinic acidStaphylococcus aureus ATCC 6538MIC = 7.81 µg/mL[5]

Signaling Pathways

The biological activity of pyridine derivatives can be attributed to their interaction with various cellular signaling pathways. For example, some pyridine-based compounds act as enzyme inhibitors, interfering with metabolic or signaling cascades essential for disease progression.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where a this compound analogue, designed as a kinase inhibitor, could block a signaling pathway involved in cell proliferation.

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E F Cell Proliferation E->F Inhibitor This compound Analogue Inhibitor->C

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound analogue.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel, biologically active compounds. The synthetic routes and protocols provided in this document offer a foundation for researchers to access this key building block and its derivatives. The diverse biological activities exhibited by related pyridine carboxaldehyde analogues underscore the potential of this scaffold in drug discovery. Further exploration of the chemical space around the this compound core is warranted to identify new lead compounds for various therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-formylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-formylpicolinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, primarily through the oxidation of Methyl 3-methylpicolinate.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields can stem from several factors, including incomplete conversion, over-oxidation of the product, or losses during the workup and purification stages. The primary route, the Riley Oxidation using selenium dioxide (SeO₂), requires careful control of reaction parameters.[1]

Potential Causes & Solutions:

  • Incomplete Conversion: The reaction may not have gone to completion.

    • Reagent Activity: Ensure the selenium dioxide is of high purity and has been stored correctly. Commercial SeO₂ can be purified by sublimation if necessary.[1]

    • Reaction Time & Temperature: The oxidation of picoline derivatives can be sluggish.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature. However, be aware that higher temperatures can promote over-oxidation.[3][4]

  • Over-oxidation: The desired aldehyde product can be further oxidized to the corresponding carboxylic acid (methyl 3-carboxypicolinate). This is a common side reaction in the oxidation of aromatic methyl groups.[5]

    • Control Temperature: Lowering the reaction temperature can improve selectivity for the aldehyde.

    • Stoichiometry: Use a precise stoichiometry of SeO₂. Alternatively, using a catalytic amount of SeO₂ with a co-oxidant like t-butyl hydroperoxide can provide milder conditions.[1]

  • Product Loss During Workup:

    • Selenium Removal: After the reaction, elemental selenium and other selenium byproducts precipitate. Ensure complete removal by filtering the reaction mixture through a pad of a filter aid like Celite.[6]

    • Extraction: Choose an appropriate organic solvent for extraction to ensure efficient transfer of the product from the aqueous phase.

The following table summarizes the potential impact of key reaction parameters on the synthesis.

ParameterEffect of Low ValueEffect of High ValueRecommendation
Temperature Slow reaction rate, incomplete conversion.[3]Increased rate of over-oxidation, potential for side reactions.[4]Start at a moderate temperature (e.g., reflux in dioxane, ~100 °C) and adjust based on TLC monitoring.[6]
Reaction Time Incomplete consumption of starting material.Increased formation of carboxylic acid byproduct.Monitor reaction by TLC and quench once starting material is consumed or aldehyde spot intensity is maximal.
SeO₂ Equivalents Incomplete reaction if using less than 1 equivalent (for stoichiometric).Can lead to more aggressive oxidation and byproduct formation.Use 1.0-1.2 equivalents for stoichiometric reactions. Consider catalytic SeO₂ for milder conditions.[1]
Q2: How can I minimize the formation of the carboxylic acid byproduct?

A2: Formation of the corresponding carboxylic acid is a primary cause of reduced yield and purification difficulties.[5] Selectivity for the aldehyde is key.

Strategies to Improve Selectivity:

  • Careful Reagent Stoichiometry: Avoid using a large excess of selenium dioxide. Precise measurement of 1.0 to 1.2 molar equivalents is often sufficient.

  • Solvent Choice: The reaction is commonly performed in solvents like 1,4-dioxane.[2][6] Using acetic acid as a solvent may alter the reaction outcome and can sometimes stop the reaction at the alcohol stage due to the formation of acetate esters.[1]

  • Temperature Control: Over-oxidation is often more pronounced at higher temperatures. Running the reaction at the lowest effective temperature (e.g., gentle reflux) can significantly improve the aldehyde-to-acid ratio.[3]

  • Close Monitoring: The most critical step is to monitor the reaction's progress. Use TLC to track the disappearance of the starting material and the appearance of the aldehyde product. Stop the reaction as soon as the starting material is consumed or when the spot corresponding to the carboxylic acid begins to increase significantly in intensity.

Q3: What are the most effective methods for purifying crude this compound?

A3: Purification aims to remove unreacted starting material (Methyl 3-methylpicolinate), the over-oxidized carboxylic acid, and selenium byproducts.

Recommended Purification Workflow:

  • Initial Workup: After the reaction is complete, cool the mixture and dilute it with a suitable solvent like diethyl ether or ethyl acetate. Filter this suspension through a pad of Celite to remove the precipitated black elemental selenium.[6]

  • Aqueous Wash: Wash the organic filtrate with water and then a saturated sodium bicarbonate solution. The bicarbonate wash is crucial for removing the acidic carboxylic acid byproduct by converting it to its water-soluble salt.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Flash Column Chromatography: The most effective method for separating the desired aldehyde from the non-polar starting material is flash column chromatography on silica gel.[6]

    • Solvent System (Eluent): A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate) to elute the starting material first, then gradually increase the polarity to elute the more polar aldehyde product.

    • Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound is through the oxidation of the methyl group of its precursor, Methyl 3-methylpicolinate. This transformation is a type of benzylic/allylic oxidation. The reagent of choice for this reaction is often selenium dioxide (SeO₂), in a process known as the Riley Oxidation.[1][5] This method is valued for its ability to oxidize activated methyl and methylene groups to carbonyls.[6]

Caption: Primary synthetic pathway for this compound.

Q2: Are there alternative oxidizing agents to Selenium Dioxide?

A2: Yes, other catalytic systems can oxidize picolines, though they often favor the production of the carboxylic acid (nicotinic acid derivatives) rather than the aldehyde. Systems using catalysts like cobalt (II) acetate and N-hydroxyphthalimide (NHPI) with oxygen or air are effective for producing pyridine carboxylic acids.[3][7] For example, oxidizing 3-picoline with a Co(OAc)₂/NHPI system can yield nicotinic acid in good percentages (e.g., 76%).[7] While these methods are powerful, their high oxidation potential makes them less suitable when the aldehyde is the desired final product.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure: Periodically take a small aliquot from the reaction mixture, dilute it with a suitable solvent (like ethyl acetate), and spot it on a silica gel TLC plate.

  • Eluent: Use a solvent system that gives good separation between the starting material, product, and potential byproducts. A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.

  • Visualization:

    • UV Light (254 nm): The pyridine rings of all three compounds (starting material, aldehyde, carboxylic acid) should be UV-active, appearing as dark spots.

    • Staining: A potassium permanganate (KMnO₄) stain can be used. The aldehyde product will typically react readily, appearing as a yellow/brown spot on a purple background. The starting material may stain more slowly.

  • Interpretation: The starting material (Methyl 3-methylpicolinate) will be the least polar compound and have the highest Rf value. The product aldehyde will be more polar (lower Rf), and the carboxylic acid byproduct will be the most polar, having the lowest Rf value (often staying at the baseline). The reaction should be stopped when the starting material spot has disappeared or is very faint.

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocols

Key Experiment: Selenium Dioxide Oxidation of Methyl 3-methylpicolinate

This protocol is a representative procedure based on the Riley Oxidation of similar substrates.[1][5][6] Caution: Selenium compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Materials:

  • Methyl 3-methylpicolinate

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Diatomaceous earth (Celite)

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Buchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-methylpicolinate (1.0 eq).

    • Add anhydrous 1,4-dioxane as the solvent (a concentration of ~0.1 M is a good starting point).

    • Add selenium dioxide (1.1 eq) to the solution in one portion. The mixture will be a suspension.[6]

  • Reaction Execution:

    • Heat the suspension to reflux (approx. 100-101 °C) with vigorous stirring.

    • A black precipitate of elemental selenium should form as the reaction progresses.

    • Monitor the reaction by TLC every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the dark suspension with ethyl acetate.

    • Filter the mixture through a short pad of Celite in a Buchner funnel to remove the black selenium precipitate. Wash the pad thoroughly with additional ethyl acetate to recover all the product.[6]

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue (typically a yellow or brown oil/solid) by flash column chromatography on silica gel.

    • Use a hexane/ethyl acetate gradient system as the eluent, starting with a low concentration of ethyl acetate and gradually increasing it.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield this compound.

References

"common side reactions in the synthesis of formylpicolinates"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Formylpicolinates

Welcome to the technical support center for the synthesis of formylpicolinates. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of formylpicolinates?

A1: The most frequently encountered side reactions include:

  • Over-oxidation: The desired formylpicolinate is further oxidized to the corresponding carboxylic acid (picolinic acid derivative).[1]

  • Non-selective Oxidation: If the starting material contains multiple oxidizable groups (e.g., multiple methyl groups), the oxidant may react at undesired positions, leading to isomeric byproducts.[1]

  • N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the molecule.[1]

  • Tar Formation: High reaction temperatures or the presence of unstable intermediates can lead to polymerization and the formation of tar.[1]

  • Product Decomposition: The target aldehyde may be unstable under the reaction or purification conditions, leading to degradation.[1]

Q2: How can I minimize the over-oxidation of my formylpicolinate product?

A2: To minimize over-oxidation to the carboxylic acid, you should carefully control the reaction conditions. This includes using milder oxidizing agents, precisely managing the reaction time, and ensuring anhydrous (water-free) conditions if the chosen oxidant is sensitive to water.[1]

Q3: What causes tar formation, and how can it be prevented?

A3: Tar formation is typically caused by excessive heat, which leads to the decomposition and polymerization of starting materials and products.[1] To prevent this, it is crucial to gradually increase the reaction temperature and monitor the reaction's progress closely.[1]

Troubleshooting Guides

Issue 1: Low Yield of Formylpicolinate due to Over-oxidation

Symptoms:

  • The primary impurity detected is the corresponding carboxylic acid.

  • The reaction mixture becomes increasingly acidic over time.

Root Causes & Solutions:

Root CauseRecommended Action
Oxidizing agent is too strong. Switch to a milder oxidizing agent, such as selenium dioxide (SeO₂).[1]
Prolonged reaction time. Monitor the reaction progress using techniques like TLC or GC/MS and quench the reaction as soon as the desired product is formed.[1]
Presence of water. If the oxidation method is sensitive to moisture, ensure the reaction is conducted under strictly anhydrous conditions.[1]
Issue 2: Formation of Multiple Isomers/Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate.

  • Purification by standard methods is challenging.

Root Causes & Solutions:

Root CauseRecommended Action
Non-selective oxidation of multiple methyl groups. Exploit the inherent differences in reactivity between the methyl groups for selective oxidation.[1]
Formation of multiple nitro-isomers during nitration. Purify the nitrated intermediate before proceeding to the oxidation step.[1]
Side reactions involving the nitro group. Maintain careful control of reaction conditions, avoiding harsh acidic or basic environments.[1]

Experimental Protocols

Protocol: Selective Oxidation using Selenium Dioxide

This protocol is a general guideline for the selective oxidation of a methyl group on a pyridine ring to an aldehyde.

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Use a high-purity starting material (e.g., a nitropicoline derivative) and selenium dioxide.

  • Solvent: Choose an appropriate anhydrous solvent (e.g., dioxane, toluene).

  • Reaction:

    • Dissolve the starting material in the solvent.

    • Add selenium dioxide (typically in stoichiometric amounts or slight excess).

    • Heat the reaction mixture gradually while monitoring the temperature.

  • Monitoring: Track the reaction's progress using TLC or GC/MS.

  • Quenching: Once the starting material is consumed and the desired product is formed, cool the reaction and quench it appropriately (e.g., by filtering off the selenium byproduct).

  • Work-up and Purification: Perform an appropriate aqueous work-up and purify the crude product using techniques such as column chromatography, distillation under reduced pressure, or crystallization.[1]

Visualizations

Troubleshooting_Workflow Start Identify Side Reaction Over_Oxidation Over-oxidation to Carboxylic Acid Start->Over_Oxidation Isomers Formation of Isomers Start->Isomers Tar Tar Formation Start->Tar Decomposition Product Decomposition Start->Decomposition Solution_Oxidation Use Milder Oxidant Control Reaction Time Anhydrous Conditions Over_Oxidation->Solution_Oxidation Troubleshoot Solution_Isomers Purify Intermediate Control Reaction Conditions Isomers->Solution_Isomers Troubleshoot Solution_Tar Optimize Temperature Monitor Reaction Tar->Solution_Tar Troubleshoot Solution_Decomposition Use Milder Purification Form Stable Derivative Decomposition->Solution_Decomposition Troubleshoot

Caption: Troubleshooting workflow for common side reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_Glassware Oven-dry Glassware Prep_Atmosphere Inert Atmosphere (N2/Ar) Prep_Glassware->Prep_Atmosphere Add_Reagents Add Starting Material & Solvent Add_Oxidant Add Oxidizing Agent Add_Reagents->Add_Oxidant Heat Gradual Heating Add_Oxidant->Heat Monitor Monitor (TLC/GC-MS) Heat->Monitor Quench Quench Reaction Workup Aqueous Work-up Quench->Workup Purify Purify Product Workup->Purify cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_purification cluster_purification cluster_reaction->cluster_purification

Caption: General experimental workflow for formylpicolinate synthesis.

References

"troubleshooting low conversion in Methyl 3-formylpicolinate reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of Methyl 3-formylpicolinate, a key intermediate in pharmaceutical development. The content is tailored for researchers, chemists, and drug development professionals to diagnose and resolve low conversion rates in their reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows a low conversion of the starting material (e.g., Methyl 3-methylpicolinate). What are the primary factors to investigate?

A1: Low conversion is a frequent issue that can stem from several factors. A systematic investigation is crucial.[1][2]

  • Starting Material Purity: Verify the purity of your starting materials, such as Methyl 3-methylpicolinate. Impurities can introduce side reactions or inhibit catalyst activity.

  • Reagent/Catalyst Activity: The activity of oxidizing agents or catalysts is paramount. For instance, in palladium-catalyzed reactions, the catalyst's integrity is crucial.[3][4] Ensure catalysts have not been deactivated by air or moisture and that oxidizing agents are fresh.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.[5][6] Inadequate temperature or insufficient reaction time can lead to incomplete conversion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Atmosphere: Many organic reactions, especially those involving organometallic catalysts, are sensitive to oxygen and moisture.[1][2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst degradation and unwanted side reactions.

Q2: I am observing the formation of significant byproducts. What are the common side reactions in the synthesis of this compound?

A2: Side reactions can significantly reduce the yield of the desired product. Common byproducts depend on the synthetic route employed.

  • Over-oxidation: A primary concern during the oxidation of the methyl group is over-oxidation to the corresponding carboxylic acid (3-carboxypicolinic acid methyl ester). Careful selection of the oxidant and control of reaction stoichiometry and temperature are necessary to minimize this.

  • Aldol Condensation: In reactions involving aldehydes, self-condensation or condensation with other carbonyl compounds can occur, especially under basic conditions.[2]

  • Decarboxylation: Depending on the reaction conditions, particularly at elevated temperatures, decarboxylation of the picolinate ring can be a competing reaction.

Q3: How can I optimize the reaction conditions to improve the yield of this compound?

A3: Optimization is a multi-faceted process that involves systematically adjusting reaction parameters.

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Solvents should be chosen based on the solubility of reactants and compatibility with the reaction chemistry. For instance, polar aprotic solvents like DMF are often used in palladium-catalyzed reactions.[7]

  • Temperature Control: Temperature plays a dual role; it can increase the reaction rate but may also promote side reactions.[8] Running a temperature screen is often a valuable optimization step.

  • Catalyst and Ligand Screening: In catalyzed reactions, the choice of catalyst and ligands can have a profound impact on yield and selectivity. For palladium-catalyzed reactions, screening different phosphine ligands can be beneficial.[9]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different catalysts and conditions on similar oxidation and coupling reactions, which can serve as a starting point for optimizing the synthesis of this compound.

EntryCatalyst SystemOxidant/ReagentSolventTemperature (°C)Yield (%)Reference
1Co(OAc)₂/NHPI/Mn(OAc)₂Oxygen (2 MPa)Acetic Acid15095[10]
2V₂O₅ with promotersAir, NH₃Gas Phase280-500High (for 3-cyanopyridine)[10]
3Pd(OAc)₂/NIXANTPHOSAryl BromideTHF11065-94[9]
4Pd(PPh₃)₄K₃PO₄THF11084[3]

Experimental Protocols

Below is a generalized protocol for a palladium-catalyzed synthesis, which can be adapted for the synthesis of this compound.

General Protocol for Palladium-Catalyzed Cross-Coupling

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), the coupling partner (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., a phosphine ligand, 2-10 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF, Dioxane, or DMF) followed by the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required duration (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: General Synthetic Pathway

G A Methyl 3-methylpicolinate (Starting Material) B Oxidation A->B Oxidant, Catalyst C This compound (Product) B->C Controlled Conditions D Over-oxidation (Side Product) B->D Excess Oxidant/ High Temp E 3-Carboxypicolinic acid methyl ester D->E

Caption: Synthetic route from Methyl 3-methylpicolinate to this compound.

Diagram 2: Troubleshooting Workflow for Low Conversion

G Start Low Conversion Observed CheckPurity Are Starting Materials Pure? Start->CheckPurity CheckReagents Are Reagents/Catalyst Active and Stoichiometric? CheckPurity->CheckReagents Yes Purify Purify Starting Materials CheckPurity->Purify No CheckConditions Are Reaction Conditions (Temp, Time) Optimal? CheckReagents->CheckConditions Yes UseFresh Use Fresh Reagents/ New Catalyst Batch CheckReagents->UseFresh No CheckAtmosphere Is Inert Atmosphere Maintained? CheckConditions->CheckAtmosphere Yes Optimize Optimize Temperature and Reaction Time CheckConditions->Optimize No ImproveInert Improve Inert Gas Setup/ Degas Solvents CheckAtmosphere->ImproveInert No End Re-run Reaction CheckAtmosphere->End Yes Purify->End UseFresh->End Optimize->End ImproveInert->End

Caption: A step-by-step workflow for troubleshooting low conversion rates.

References

"minimizing byproduct formation in picolinate ester synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during picolinate ester synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of picolinate esters.

Issue 1: Low Yield in Fischer Esterification of Picolinic Acid

Question: I am getting a low yield of my picolinate ester using the Fischer esterification method. How can I improve it?

Answer:

Fischer esterification is an equilibrium-driven reaction.[1][2][3][4][5][6] Low yields are often due to the presence of water, which can shift the equilibrium back towards the starting materials (picolinic acid and alcohol).[1][6] Here are several strategies to improve your yield:

  • Use Excess Alcohol: Employing the alcohol as the solvent or using a large excess of it can drive the equilibrium towards the formation of the ester.[1][2] One study demonstrated that increasing the alcohol to a 10-fold excess could increase the yield to 97%.[1]

  • Remove Water: The removal of water as it is formed is a highly effective method to push the reaction to completion. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to remove the water-toluene azeotrope.[7]

    • Dehydrating Agents: Adding molecular sieves or using a large amount of the acid catalyst (like concentrated sulfuric acid) can sequester the water produced.

  • Choice of Catalyst: While common Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective, Lewis acids such as scandium(III) triflate can also be used.[3] For sensitive substrates, milder conditions are preferable.[3]

Issue 2: Formation of an Insoluble White Precipitate in DCC Coupling Reactions

Question: When synthesizing my picolinate ester using N,N'-dicyclohexylcarbodiimide (DCC), a white precipitate forms that is difficult to remove from my product. What is this precipitate and how can I get rid of it?

Answer:

The insoluble white precipitate is N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions.[8][9][10] Its poor solubility in many organic solvents makes purification challenging.[8]

Strategies for DCU Removal:

  • Filtration: Since DCU is often insoluble in the reaction solvent (e.g., dichloromethane, acetonitrile), it can be removed by filtration.[8][9][11] It is recommended to cool the reaction mixture to further decrease the solubility of DCU before filtering.

  • Solvent Selection: The choice of solvent can influence the ease of DCU removal. DCU is less soluble in acetonitrile and carbon tetrachloride compared to dichloromethane (DCM) or chloroform.[9][11]

  • Crystallization: The temperature-dependent solubility of DCU allows for its removal through crystallization. Dissolving the crude product in a minimal amount of a suitable hot solvent and then cooling can precipitate the DCU, which can then be filtered off.

  • Aqueous Extraction: For products that are not water-soluble, washing the reaction mixture with an acidic solution (e.g., 0.5 N HCl) can help remove any remaining DCC and some of the DCU.[12]

  • Alternative Coupling Reagents: To avoid the formation of insoluble DCU, consider using alternative carbodiimide coupling reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide, and its corresponding urea byproduct is also water-soluble, allowing for easy removal with an aqueous workup.[13]

    • N,N'-Diisopropylcarbodiimide (DIC): The urea byproduct of DIC is more soluble in organic solvents than DCU, which can simplify purification by chromatography.

Issue 3: N-Acylurea Byproduct Formation in Carbodiimide Coupling

Question: Besides DCU, I am observing another significant byproduct in my DCC-mediated picolinate ester synthesis, which I suspect is an N-acylurea. How can I minimize its formation?

Answer:

The formation of an unreactive N-acylurea is a known side reaction in carbodiimide chemistry, arising from the rearrangement of the O-acylisourea intermediate.[14] This byproduct reduces the yield of the desired ester.

Methods to Minimize N-Acylurea Formation:

  • Use of Additives: Adding nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can significantly suppress N-acylurea formation.[10] These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement and reacts efficiently with the alcohol.[13][14]

  • Reaction Temperature: Lowering the reaction temperature can help to suppress the formation of N-acylurea.[15][16] One study showed that the concentration of N-acylurea doubled when the temperature was increased from 5°C to 35°C.[15]

  • pH Control: Maintaining a lower pH can also reduce the formation of N-acylurea.[17]

  • Solvent Choice: Using solvents with low dielectric constants, such as dichloromethane or chloroform, can help to minimize this side reaction.[18]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing picolinate esters?

A1: The three most common laboratory methods for synthesizing picolinate esters are:

  • Fischer-Speier Esterification: This is the acid-catalyzed reaction between picolinic acid and an alcohol. It is a reversible reaction and often requires forcing conditions to achieve high yields.[2][3][5]

  • Carbodiimide-Mediated Coupling: This method uses a coupling reagent like DCC or EDC to activate the carboxylic acid group of picolinic acid, allowing it to react with an alcohol under milder conditions than Fischer esterification.

  • From Picolinoyl Chloride: Picolinic acid can be converted to picolinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily forms an ester upon reaction with an alcohol.[19][20]

Q2: What are the main byproducts for each of these methods?

A2:

  • Fischer Esterification: The primary byproduct is water.[1] At high temperatures, decarboxylation of picolinic acid can also occur as a side reaction.

  • Carbodiimide-Mediated Coupling: The main byproducts are the corresponding ureas (e.g., DCU for DCC).[10] N-acylureas can also form as a significant side product.[14]

  • From Picolinoyl Chloride: The synthesis of the acid chloride generates byproducts depending on the reagent used (e.g., SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).[21] The subsequent esterification step is generally clean, with the main byproduct being the salt of the base used to neutralize the generated HCl.

Q3: Which method is best for my synthesis?

A3: The choice of method depends on the scale of your reaction, the sensitivity of your starting materials, and the desired purity of your final product.

  • Fischer Esterification: Best for large-scale synthesis where the starting materials are inexpensive and can tolerate strong acid and high temperatures.

  • Carbodiimide-Mediated Coupling: Ideal for small-scale synthesis and for substrates that are sensitive to acid or high temperatures. The use of EDC with HOBt is often preferred for ease of purification.

  • From Picolinoyl Chloride: This method is suitable for a wide range of alcohols and often gives high yields. However, it involves an extra synthetic step and the handling of corrosive reagents.

Q4: Are there any safety concerns with the reagents used in picolinate ester synthesis?

A4: Yes, several reagents require careful handling:

  • Thionyl Chloride and Oxalyl Chloride: These are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment.[21]

  • DCC: DCC is a potent skin allergen and should be handled with gloves.[12]

  • Strong Acids: Concentrated sulfuric acid and other strong acids are highly corrosive.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide/Ester Synthesis

Coupling ReagentByproductByproduct SolubilityKey AdvantagesKey Disadvantages
DCC Dicyclohexylurea (DCU)Poor in most organic solventsInexpensive and effectiveDifficult byproduct removal
EDC Water-soluble ureaHigh in waterEasy byproduct removal with aqueous workupMore expensive than DCC
DIC DiisopropylureaMore soluble in organic solvents than DCUEasier purification than DCCMore expensive than DCC
HATU/HBTU TetramethylureaSoluble in organic solventsHigh coupling efficiency, low racemizationMore expensive

Table 2: Influence of Reaction Conditions on N-Acylurea Formation in EDC-Mediated Reactions

ParameterChangeEffect on N-Acylurea FormationReference
Temperature 5°C to 35°CDoubled[15]
pH 7.0 to 5.0Decreased from 6% to 1%[17]
Additive None vs. Pyridine (10%)Significantly suppressed[16]

Experimental Protocols

Protocol 1: Fischer Esterification of Picolinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add picolinic acid (1.0 eq) and the desired alcohol (10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.

Protocol 2: Picolinate Ester Synthesis using EDC/HOBt

  • Reaction Setup: To a stirred solution of picolinic acid (1.0 eq), the alcohol (1.2 eq), HOBt (1.2 eq), and DMAP (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), add EDC (1.2 eq) at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Workup: Dilute the reaction mixture with the organic solvent and wash with 1N HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

Protocol 3: Picolinate Ester Synthesis via Picolinoyl Chloride

  • Synthesis of Picolinoyl Chloride:

    • To a stirred suspension of picolinic acid (1.0 eq) in an anhydrous solvent (e.g., toluene), add a catalytic amount of DMF.

    • Carefully add thionyl chloride (1.2-1.5 eq) dropwise.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride hydrochloride.[19][20]

  • Esterification:

    • Dissolve the crude picolinoyl chloride hydrochloride in an anhydrous solvent like THF.

    • Add the desired alcohol (1.0 eq) and a base like triethylamine (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete.

  • Workup and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • The crude ester can be purified by recrystallization or column chromatography.[19]

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts cluster_workup Workup & Purification picolinic_acid Picolinic Acid reflux Reflux & Water Removal picolinic_acid->reflux alcohol Alcohol (Excess) alcohol->reflux acid_catalyst Acid Catalyst (H₂SO₄) acid_catalyst->reflux picolinate_ester Picolinate Ester reflux->picolinate_ester water Water (Byproduct) reflux->water neutralization Neutralization picolinate_ester->neutralization extraction Extraction neutralization->extraction purification Purification extraction->purification

Caption: Workflow for Fischer Esterification.

DCC_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts cluster_workup Workup & Purification picolinic_acid Picolinic Acid stir Stir at 0°C to RT picolinic_acid->stir alcohol Alcohol alcohol->stir dcc DCC dcc->stir dmop DMAP (catalyst) dmop->stir picolinate_ester Picolinate Ester stir->picolinate_ester dcu DCU (Byproduct) stir->dcu n_acylurea N-Acylurea (Side Product) stir->n_acylurea filtration Filtration picolinate_ester->filtration dcu->filtration n_acylurea->filtration extraction Extraction filtration->extraction purification Purification extraction->purification

Caption: Workflow for DCC Coupling.

Byproduct_Mitigation_Logic cluster_problem Problem cluster_synthesis Synthesis Method cluster_solution Solution byproduct Byproduct Formation fischer Fischer Esterification byproduct->fischer dcc_coupling DCC Coupling byproduct->dcc_coupling remove_water Remove Water fischer->remove_water excess_alcohol Use Excess Alcohol fischer->excess_alcohol additives Use Additives (HOBt/DMAP) dcc_coupling->additives low_temp Lower Temperature dcc_coupling->low_temp alt_reagent Use Alternative Reagent (EDC/DIC) dcc_coupling->alt_reagent

Caption: Byproduct Mitigation Strategies.

References

Technical Support Center: Isolating Pure Methyl 3-formylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful work-up and isolation of pure Methyl 3-formylpicolinate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound possesses three key functional groups: a pyridine ring, a methyl ester, and an aldehyde. This combination can present several purification challenges:

  • Polarity: The presence of the pyridine nitrogen and the carbonyl groups makes the molecule quite polar, which can lead to issues with column chromatography such as tailing and poor separation.[1]

  • Reactivity of the Aldehyde: Aldehydes can be sensitive to oxidation or may undergo side reactions under certain pH conditions. A specific workup for aldehydes, such as a bisulfite wash, might be necessary to remove related impurities.[2][3]

  • Solubility: Finding a suitable solvent system for crystallization can be challenging due to the compound's polarity. A screening of various solvents from non-polar to polar may be required.[4][5]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Depending on the synthetic route, common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-oxidation or Reduction Products: If the aldehyde is formed by oxidation of an alcohol, the corresponding carboxylic acid could be a byproduct. If formed by reduction of a carboxylic acid derivative, the corresponding alcohol could be present.

  • Side-Reaction Products: Impurities from side reactions, such as the formation of isomeric byproducts.[6]

  • Reagents: Residual reagents from the reaction, which need to be removed during the work-up.

Q3: Which purification techniques are most suitable for this compound?

A3: A combination of techniques is often most effective:

  • Aqueous Work-up: An initial liquid-liquid extraction is crucial to remove inorganic salts and water-soluble impurities.[7]

  • Bisulfite Wash: A gentle wash with a sodium bisulfite solution can selectively remove aldehyde-containing impurities or help in the purification of the target aldehyde.[2][3]

  • Column Chromatography: This is a powerful technique for separating the target compound from impurities with different polarities. Given the polar nature of the product, silica gel is a common stationary phase, but alternatives like alumina or deactivated silica might be necessary if the compound is sensitive to the acidic nature of silica.[1][8]

  • Crystallization: If a suitable solvent or solvent system can be identified, crystallization is an excellent final step to obtain a highly pure solid product.[4][5]

Troubleshooting Guide

Problem Possible Cause Solution
Low yield after aqueous work-up The product may be partially soluble in the aqueous layer, especially if the pH is acidic, leading to protonation of the pyridine nitrogen.Ensure the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the product. Perform multiple extractions with the organic solvent to maximize recovery.
Product appears oily or fails to solidify The product may be impure, or it might be a low-melting solid or an oil at room temperature.Try to purify a small sample by column chromatography to see if this removes the impurities causing the issue. If the pure compound is an oil, this is its natural state.
Broad or tailing peaks during column chromatography The compound is highly polar and is interacting strongly with the acidic silanol groups on the silica gel.[1]Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-2%) before loading the sample.[1] Alternatively, use a different stationary phase like neutral alumina.
Compound streaks on the TLC plate and doesn't move from the baseline The chosen eluent system is not polar enough to move the highly polar compound up the plate.[8]Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol mixture.
The aldehyde functional group seems to be degrading during purification Aldehydes can be sensitive to air oxidation or acid/base catalysis. The silica gel in column chromatography can be acidic enough to cause degradation.[1][8]Work quickly and avoid prolonged exposure to air and strong acids or bases. Consider deactivating the silica gel as mentioned above or using a less acidic stationary phase.[1] A bisulfite workup can also protect the aldehyde group during the initial purification steps.[2]

Quantitative Data Summary

The following table provides estimated recovery rates for each purification step, based on general laboratory practices for similar compounds. Actual yields will vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Step Typical Recovery Rate (%) Primary Impurities Removed
Aqueous Work-up & Extraction 85 - 95Inorganic salts, water-soluble reagents
Sodium Bisulfite Wash 90 - 98Reactive aldehyde impurities
Column Chromatography 70 - 90Less polar and more polar organic impurities
Crystallization 60 - 85Closely related impurities, residual solvent

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to step 4. If the solvent is water-miscible (e.g., THF, DMF), dilute the mixture with a larger volume of water and an immiscible organic solvent like ethyl acetate.

  • Carefully neutralize the mixture. If the reaction was acidic, add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. If the reaction was basic, add a dilute acid (e.g., 1M HCl) until the pH is neutral.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7]

  • Combine the organic layers and wash them with brine (saturated aqueous NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is useful for separating the target aldehyde from non-aldehyde impurities.

  • Dissolve the crude product in a water-miscible solvent like methanol or THF.[2]

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.[2][3]

  • Add water and an organic solvent (e.g., ethyl acetate). The bisulfite adduct of the aldehyde may precipitate as a solid or dissolve in the aqueous layer.[2]

  • Separate the layers. The non-aldehyde impurities will remain in the organic layer.

  • To recover the aldehyde, treat the aqueous layer (or the filtered solid adduct) with a base (e.g., 10% NaOH solution) until it is strongly basic. This will regenerate the aldehyde.[2]

  • Extract the regenerated aldehyde with an organic solvent, dry the organic layer, and concentrate to yield the purified product.

Protocol 3: Column Chromatography
  • Select an appropriate solvent system: Use thin-layer chromatography (TLC) to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4. A good starting point for polar compounds like this compound is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.

  • Prepare the column: Pack a glass column with silica gel using the chosen eluent.

  • Load the sample: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.[9] Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.[9]

  • Elute the column: Run the column by adding the eluent and collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of the target compound.

  • Analyze the fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Reaction Mixture workup Aqueous Work-up (Protocol 1) crude->workup bisulfite Optional Bisulfite Wash (Protocol 2) workup->bisulfite If aldehyde impurities are suspected chromatography Column Chromatography (Protocol 3) workup->chromatography Direct to chromatography bisulfite->chromatography pure Pure Methyl 3-formylpicolinate chromatography->pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Purification Issue Encountered q1 Is the yield low after aqueous work-up? start->q1 a1_yes Adjust pH to neutral/basic and perform multiple extractions. q1->a1_yes Yes q2 Is the product an oil or does it fail to solidify? q1->q2 No a2_yes Purify by column chromatography to remove impurities. q2->a2_yes Yes q3 Are chromatography peaks broad or tailing? q2->q3 No a3_yes Deactivate silica gel with triethylamine or use neutral alumina. q3->a3_yes Yes q4 Is there evidence of product degradation? q3->q4 No a4_yes Minimize exposure to air/acid/base. Use deactivated stationary phase. q4->a4_yes Yes

References

"degradation pathways of Methyl 3-formylpicolinate under reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation of Methyl 3-formylpicolinate under common reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

This compound has three main functional groups that can be susceptible to degradation under various reaction conditions:

  • Formyl Group (-CHO): The aldehyde functionality is prone to oxidation, reduction, and reactions with nucleophiles.

  • Methyl Ester (-COOCH₃): The ester can undergo hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic conditions.

  • Picolinate Ring: The pyridine ring itself can be subject to degradation, including decarboxylation, especially at elevated temperatures.

Q2: What are the most common degradation pathways for this compound?

Based on the chemistry of its functional groups, the following are the most probable degradation pathways for this compound:

  • Hydrolysis: The methyl ester can be hydrolyzed to 3-formylpicolinic acid. This can be catalyzed by acids or bases.

  • Oxidation: The formyl group is readily oxidized to a carboxylic acid, yielding methyl 2,3-pyridinedicarboxylate.

  • Decarboxylation: Picolinic acids and their derivatives can undergo decarboxylation upon heating, which would lead to the formation of 3-formylpyridine.[1][2][3][4]

Q3: How can I minimize the degradation of this compound during a reaction?

To minimize degradation, consider the following precautions:

  • Temperature Control: Avoid excessive heating, as this can promote decarboxylation.[2][3] If heating is necessary, use the lowest effective temperature and monitor the reaction closely.

  • pH Control: Be mindful of the pH of your reaction mixture. Strong acids or bases can catalyze the hydrolysis of the methyl ester.[5][6] If possible, maintain a neutral pH.

  • Inert Atmosphere: To prevent oxidation of the formyl group, conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially if oxidizing agents are not part of the desired reaction.

  • Purity of Reagents and Solvents: Use high-purity reagents and solvents to avoid introducing contaminants that could catalyze degradation pathways.

Troubleshooting Guides

Issue 1: Low yield of the desired product and formation of a carboxylic acid byproduct.

Possible Cause: Hydrolysis of the methyl ester.

Troubleshooting Steps:

  • Analyze Reaction pH: Check the pH of your reaction mixture. The presence of acidic or basic reagents or byproducts could be promoting hydrolysis.

  • Modify Workup Procedure: If the hydrolysis is occurring during the workup, minimize contact with aqueous acidic or basic solutions. Consider an anhydrous workup if feasible.

  • Drying of Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried to minimize the presence of water, which is required for hydrolysis.

  • Alternative Ester Protecting Groups: If hydrolysis remains a significant issue, consider using a more robust ester protecting group that is stable to your reaction conditions.

Issue 2: Formation of 3-formylpyridine as a major byproduct.

Possible Cause: Decarboxylation of the picolinate moiety.

Troubleshooting Steps:

  • Lower Reaction Temperature: High temperatures are a primary driver of decarboxylation for picolinic acids and their derivatives.[1][2][3] Reduce the reaction temperature and extend the reaction time if necessary.

  • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. For instance, the Hammick reaction, a decarboxylative coupling, is often carried out in solvents like p-cymene at high temperatures.[2] Consider using a lower-boiling point solvent if your reaction allows.

  • Monitor Reaction Progress: Closely monitor the reaction by techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.

Issue 3: Formation of a dicarboxylic acid or related derivatives.

Possible Cause: Oxidation of the formyl group.

Troubleshooting Steps:

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric oxygen.

  • De-gas Solvents: Before use, de-gas your solvents to remove dissolved oxygen.

  • Check for Oxidizing Impurities: Ensure that none of your starting materials or reagents contain oxidizing impurities.

  • Add Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT, may help to prevent unwanted oxidation, provided it does not interfere with the desired reaction.

Data Presentation

Table 1: Potential Degradation Products of this compound and Their Formation Conditions.

Degradation ProductFormation PathwayCommon Conditions
3-Formylpicolinic acidHydrolysisAcidic or basic conditions, presence of water
3-FormylpyridineDecarboxylationElevated temperatures
Methyl 2,3-pyridinedicarboxylateOxidationPresence of oxidizing agents or atmospheric oxygen

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound under Simulated Reaction Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate vials, add an aliquot of the stock solution to the solvent and any reagents that will be present in your planned reaction (e.g., acid, base, catalyst), excluding the other primary reactant.

  • Incubation: Stir the vials at the intended reaction temperature.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each vial.

  • Quenching and Analysis: Quench the reaction if necessary (e.g., by neutralization) and analyze the sample by a suitable method such as HPLC, LC-MS, or GC-MS to quantify the amount of remaining this compound and identify any degradation products.

  • Data Interpretation: Plot the concentration of this compound over time to determine its stability under the tested conditions.

Visualizations

Degradation_Pathways M3FP This compound Hydrolysis_Product 3-Formylpicolinic acid M3FP->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Decarboxylation_Product 3-Formylpyridine M3FP->Decarboxylation_Product Decarboxylation (Heat) Oxidation_Product Methyl 2,3-pyridinedicarboxylate M3FP->Oxidation_Product Oxidation ([O])

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow start Low Product Yield or Unexpected Byproducts check_byproduct Identify Byproduct(s) (e.g., via LC-MS, NMR) start->check_byproduct is_acid Carboxylic Acid Byproduct? check_byproduct->is_acid Byproduct Identified is_decarboxylated Decarboxylated Byproduct? is_acid->is_decarboxylated No hydrolysis_steps Action: - Control pH - Use anhydrous conditions - Modify workup is_acid->hydrolysis_steps Yes is_oxidized Oxidized Byproduct? is_decarboxylated->is_oxidized No decarboxylation_steps Action: - Lower reaction temperature - Reduce reaction time - Change solvent is_decarboxylated->decarboxylation_steps Yes oxidation_steps Action: - Use inert atmosphere - De-gas solvents - Check reagent purity is_oxidized->oxidation_steps Yes end Improved Reaction Outcome hydrolysis_steps->end decarboxylation_steps->end oxidation_steps->end

Caption: Troubleshooting workflow for unexpected side reactions.

References

"analytical challenges in monitoring Methyl 3-formylpicolinate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and analysis of Methyl 3-formylpicolinate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the primary analytical challenges?

A common and plausible route for the synthesis of this compound is the selective oxidation of the methyl group of Methyl 3-methylpicolinate. This can be achieved using various oxidizing agents, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

The primary analytical challenges in monitoring this synthesis include:

  • Differentiating between starting material, product, and impurities: The starting material, product, and potential by-products often have similar polarities, making chromatographic separation challenging.

  • Quantifying reaction progress accurately: Monitoring the consumption of the starting material and the formation of the product is crucial for optimizing reaction conditions and determining the reaction endpoint.

  • Identifying and characterizing impurities: Side reactions such as over-oxidation to the corresponding carboxylic acid or incomplete oxidation can lead to impurities that need to be identified and controlled.

  • Product stability: The aldehyde functional group can be susceptible to further oxidation or degradation under certain analytical conditions.

Q2: Which analytical techniques are most suitable for monitoring the synthesis of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for routine monitoring of the reaction progress and purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring and structural elucidation of the product and any isolated impurities.

Q3: What are the expected impurities in the synthesis of this compound via oxidation of Methyl 3-methylpicolinate?

Based on the oxidation of similar aromatic methyl groups, the following impurities can be anticipated:

  • Unreacted Starting Material: Methyl 3-methylpicolinate.

  • Over-oxidation Product: 3-Carboxypicolinic acid methyl ester (Methyl 3-carboxypicolinate).

  • By-products from Oxidant: Depending on the oxidizing agent used, by-products may be present. For example, with SeO₂, selenium-containing by-products might be formed.

  • Solvent-related Impurities: Impurities originating from the reaction solvent.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Causes & Solutions:

CauseSolution
Secondary interactions with column silica: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the column packing.Use a base-deactivated column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase.
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Column overload: Injecting too much sample can lead to peak distortion.Reduce the injection volume or dilute the sample.
Sample solvent stronger than mobile phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak fronting.Dissolve the sample in the initial mobile phase composition.

Issue 2: Inconsistent retention times.

  • Possible Causes & Solutions:

CauseSolution
Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase between injections.Increase the equilibration time between runs.
Fluctuations in mobile phase composition: Improper mixing or solvent evaporation can alter the mobile phase strength.Ensure proper mixing and cover solvent reservoirs. Prepare fresh mobile phase daily.
Temperature fluctuations: Changes in column temperature affect retention.Use a column oven to maintain a constant temperature.
Pump issues: Leaks or malfunctioning check valves can cause flow rate instability.Inspect the pump for leaks and service the check valves if necessary.
GC-MS Analysis

Issue 1: No peak or very small peak for this compound.

  • Possible Causes & Solutions:

CauseSolution
Thermal degradation: The compound may be degrading in the hot injector or column.Lower the injector and/or oven temperature. Use a more inert liner.
Poor volatility: The compound may not be volatile enough for GC analysis.Consider derivatization to a more volatile compound, although this adds complexity.
Active sites in the system: The analyte may be adsorbing to active sites in the injector liner or column.Use a deactivated liner and a column designed for active compounds.
NMR Reaction Monitoring

Issue 1: Difficulty in obtaining a clear spectrum for quantitative analysis.

  • Possible Causes & Solutions:

CauseSolution
Sample inhomogeneity: The reaction mixture may not be homogeneous, leading to broad peaks.Ensure efficient stirring of the reaction mixture.
Paramagnetic species: If using a metal-based oxidant, paramagnetic species can cause significant line broadening.This is an inherent challenge. Consider taking aliquots, quenching the reaction, and analyzing by standard NMR.
Signal overlap: Peaks from starting material, product, and solvent may overlap.Use a higher field NMR spectrometer for better resolution. Consider 2D NMR techniques (e.g., HSQC, HMBC) for unambiguous signal assignment.

Quantitative Data Summary

The following table provides hypothetical but realistic performance data for a developed HPLC method for the analysis of this compound.

Table 1: HPLC Method Performance Characteristics

ParameterTypical ValueAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Precision (%RSD) < 1.0%≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Limit of Detection (LOD) ~0.01%Reportable
Limit of Quantitation (LOQ) ~0.03%Reportable

Experimental Protocols

Protocol 1: HPLC Method for Monitoring this compound Synthesis

This protocol provides a starting point for developing a specific HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Protocol 2: GC-MS Method for Impurity Identification
  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Detector: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Analytical Monitoring cluster_data Data Analysis start Start Synthesis: Oxidation of Methyl 3-methylpicolinate reaction Reaction in Progress start->reaction end Reaction Quenched reaction->end sampling Take Aliquot reaction->sampling gcms GC-MS for Impurities end->gcms hplc HPLC Analysis sampling->hplc nmr NMR Analysis sampling->nmr data_analysis Analyze Data: - Purity - Yield - Impurity Profile hplc->data_analysis nmr->data_analysis gcms->data_analysis decision Decision: Continue, Optimize, or Stop? data_analysis->decision decision->start Optimize

Caption: Experimental workflow for synthesis and monitoring.

troubleshooting_logic cluster_identification Impurity Identification cluster_quantification Quantification & Control start Unexpected HPLC Peak Observed check_blanks Analyze Blanks (Solvent, Starting Material) start->check_blanks relative_quant Relative Quantification (% Area) start->relative_quant lcms LC-MS Analysis (Obtain Molecular Weight) check_blanks->lcms Peak is not a blank fraction_collection Fraction Collection (Isolate Impurity) lcms->fraction_collection nmr_analysis NMR Analysis of Isolated Impurity (Structure Elucidation) fraction_collection->nmr_analysis response_factor Determine Response Factor (If necessary) relative_quant->response_factor process_optimization Optimize Reaction Conditions (Minimize Impurity) response_factor->process_optimization

Caption: Logical workflow for troubleshooting unexpected HPLC peaks.

"addressing poor regioselectivity in the formylation of pyridine rings"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the regioselectivity of pyridine ring formylation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of isomers during the formylation of my substituted pyridine?

The formylation of pyridine is an electrophilic substitution reaction. The pyridine ring is electron-deficient, which makes the reaction challenging and often results in low yields and mixtures of products. The regiochemical outcome is governed by a combination of electronic and steric factors.

  • Electronic Effects: The nitrogen atom is highly electron-withdrawing, deactivating all positions of the ring towards electrophilic attack. This deactivation is strongest at the C2/C6 and C4 positions. Electrophilic attack is generally least disfavored at the C3/C5 positions. However, the stability of the intermediate sigma complex also plays a crucial role. Attack at C3 leads to a more stable intermediate than attack at C2 or C4.

  • Substituent Effects: The nature and position of existing substituents on the pyridine ring are critical. Electron-donating groups (EDGs) like alkyl or alkoxy groups can activate the ring and direct the formylation, while electron-withdrawing groups (EWGs) like nitro or cyano groups further deactivate the ring.

  • Reaction Conditions: The specific formylation method used (e.g., Vilsmeier-Haack, organometallic routes) has its own mechanistic pathway, which heavily influences the final isomer distribution.

Q2: My Vilsmeier-Haack reaction is giving low yield and a complex mixture. How can I troubleshoot this?

The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles, but its application to deactivated rings like pyridine can be problematic.[1] Here are several troubleshooting steps:

  • Reagent Purity and Stoichiometry:

    • Vilsmeier Reagent: Ensure the Vilsmeier reagent, prepared from POCl₃ (or other halide sources like PBr₃) and DMF, is freshly prepared.[2][3] The stoichiometry is critical; an excess of the reagent may be required for deactivated substrates, but can also lead to side reactions. Start with a modest excess (e.g., 2-3 equivalents) and optimize.

    • Solvent: DMF is both a reagent and a solvent. Ensure it is anhydrous, as water will quench the reagent.

  • Temperature Control:

    • Formation: Prepare the Vilsmeier reagent at 0 °C to control the exothermic reaction between POCl₃ and DMF.[4]

    • Reaction: The reaction with the pyridine substrate often requires heating. However, excessive temperatures can lead to decomposition and polymerization. A typical range is 60-100 °C. If you are seeing significant charring or complex mixtures, try lowering the temperature and extending the reaction time.

  • Substrate Activation:

    • If the pyridine ring is highly deactivated by EWGs, the reaction may not proceed.[1] Consider if a temporary activating group can be installed or if an alternative synthetic route is more appropriate.

    • For some substrates, forming a pyridine N-oxide can activate the C2 and C4 positions to electrophilic attack. The N-oxide can be removed in a subsequent step.

  • Workup Procedure:

    • The reaction is typically quenched by pouring it onto ice water and then basifying. This must be done carefully. The pH of the aqueous solution should be adjusted (e.g., to pH 10 with K₂CO₃) to ensure the product is in its neutral form for extraction.[5]

Q3: How can I achieve selective C2-formylation of a pyridine ring?

Selective C2-formylation (ortho-formylation) is best achieved using Directed ortho-Metalation (DoM) . This strategy involves a Directed Metalating Group (DMG) on the pyridine ring, which coordinates to an organolithium reagent (like n-BuLi or LDA) and directs deprotonation of the adjacent C2 position. The resulting C2-lithiated species is then quenched with an electrophilic formylating agent like DMF.

  • Common DMGs: Amides (-CONR₂), carbamates (-O-CONR₂), sulfoxides, and methoxy groups are effective DMGs.

  • Key Steps: The reaction must be conducted under strictly anhydrous and inert (e.g., Argon) conditions at low temperatures (typically -78 °C) to prevent side reactions.

  • Advantages: This method offers excellent regioselectivity that is often difficult to achieve with classical electrophilic substitution.

Data on Regioselectivity

The choice of method and the nature of the substituent dramatically affect the isomer distribution.

Table 1: Regioselectivity in the Formylation of 3-Methylpyridine (3-Picoline)

MethodReagentsConditionsC2-CHO (%)C4-CHO (%)C6-CHO (%)Total Yield (%)
Vilsmeier-HaackPOCl₃, DMF100 °C, 5h10154570
DoM (via pivalamide)1. s-BuLi, TMEDA 2. DMF-78 °C, THF00>9585
Rieche FormylationSnCl₄, Dichloromethyl methyl etherCH₂Cl₂, 0 °C to RT570580

Data are representative and compiled from various sources for illustrative purposes.

Key Experimental Protocols

Protocol 1: C6-Formylation of 3-Methylpyridine via Directed ortho-Metalation

This protocol is adapted for the selective formylation of 3-methylpyridine at the C6 position, using an N,N-diethylnicotinamide intermediate.

Step 1: Synthesis of N,N-diethyl-3-methylpicolinamide

  • To a solution of 3-methylpicolinic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1 drop).

  • Stir the mixture at room temperature for 2 hours until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous CH₂Cl₂ (0.5 M), cool to 0 °C, and add diethylamine (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench with saturated aq. NaHCO₃, separate the layers, and extract the aqueous phase with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the picolinamide.

Step 2: Directed ortho-Metalation and Formylation

  • Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet.

  • Dissolve the N,N-diethyl-3-methylpicolinamide (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Add s-BuLi (1.1 eq, 1.4 M in cyclohexane) dropwise, maintaining the temperature below -70 °C. The solution should turn deep red.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (3.0 eq) dropwise. The red color should dissipate.

  • Continue stirring at -78 °C for another 30 minutes, then allow the mixture to warm slowly to 0 °C.

  • Quench the reaction by adding saturated aq. NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (Hexane:EtOAc gradient) to obtain the C6-formylated product. The amide can then be hydrolyzed or reduced as needed.

References

Validation & Comparative

Characterization of Methyl 3-formylpicolinate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed nuclear magnetic resonance (NMR) characterization of Methyl 3-formylpicolinate, a heterocyclic compound of interest in medicinal chemistry and materials science. The analysis is based on predicted ¹H and ¹³C NMR spectral data and is presented in comparison with the known NMR data of the related compound, Methyl picolinate. This guide serves as a valuable resource for the structural elucidation and quality control of this compound and its derivatives.

Structural Comparison and NMR Data

The introduction of a formyl group at the 3-position of the pyridine ring in this compound significantly influences the electronic environment of the molecule, leading to predictable changes in the ¹H and ¹³C NMR spectra compared to the parent compound, Methyl picolinate.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H48.15 - 8.25dd~8.0, 1.5
H57.60 - 7.70t~8.0
H68.80 - 8.90dd~8.0, 1.5
-CHO10.10 - 10.20s-
-OCH₃3.95 - 4.05s-
Methyl picolinate H38.05 - 8.15ddd~7.7, 1.7, 1.0
H47.80 - 7.90td~7.7, 1.8
H57.40 - 7.50ddd~7.5, 4.8, 1.2
H68.65 - 8.75ddd~4.8, 1.7, 0.9
-OCH₃3.90 - 4.00s-

Note: Predicted data for this compound is based on computational models. Experimental data for Methyl picolinate is sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C2151 - 153
C3135 - 137
C4138 - 140
C5127 - 129
C6150 - 152
-C=O (ester)164 - 166
-CHO191 - 193
-OCH₃52 - 54
Methyl picolinate C2149 - 151
C3126 - 128
C4136 - 138
C5125 - 127
C6148 - 150
-C=O (ester)165 - 167
-OCH₃52 - 53

Note: Predicted data for this compound is based on computational models. Experimental data for Methyl picolinate is sourced from publicly available spectral databases.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For liquid samples, use one to two drops.

  • Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 12-16 ppm.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: 1024 or more scans, as the ¹³C nucleus is less sensitive than ¹H.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-220 ppm.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR or the solvent peak to its known chemical shift for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the characterization of an organic compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E Prepared Sample F Lock and Shim E->F G Acquire 1H NMR Spectrum F->G H Acquire 13C NMR Spectrum F->H I Fourier Transform G->I 1H FID H->I 13C FID J Phase and Baseline Correction I->J K Reference Spectrum J->K L Peak Picking and Integration K->L M Assign Chemical Shifts L->M Processed Spectra N Analyze Coupling Constants L->N O Determine Structure M->O N->O P Compare with Alternatives O->P

Caption: Workflow for NMR-based characterization of organic compounds.

A Comparative Guide to Purity Assessment of Methyl 3-formylpicolinate using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of Methyl 3-formylpicolinate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the principles of LC-MS, compares it with alternative methods, provides detailed experimental protocols, and presents supporting data in a clear and accessible format.

Introduction to this compound and the Importance of Purity

This compound is a pyridine derivative with the molecular formula C₈H₇NO₃. Its purity is of paramount importance as impurities can arise from starting materials, by-products of the synthesis, or degradation products.[1][2] These impurities can potentially affect the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Therefore, robust analytical methods are required to detect, identify, and quantify any impurities.

Comparison of Analytical Techniques for Purity Assessment

LC-MS has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide molecular weight information.[4][5] However, other techniques also play a crucial role in purity assessment. The table below compares the key performance characteristics of LC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Technique Principle Strengths Limitations Applicability for this compound
LC-MS Separation by liquid chromatography followed by mass analysis.[6]High sensitivity and selectivity.[4] Provides molecular weight information for impurity identification.[5] Suitable for a wide range of polar and non-volatile compounds.[7]Higher cost and complexity compared to HPLC-UV. Potential for matrix effects.Excellent. Ideal for detecting and identifying unknown impurities and for trace-level quantification.
HPLC-UV Separation by liquid chromatography with detection by UV absorbance.[8]Robust, cost-effective, and widely available.[8] Good for routine purity analysis and quantification of known compounds.[9]Requires chromophoric compounds for detection. Limited identification capabilities without reference standards.[10]Good. Suitable for routine purity checks and assay determination where impurities are known and have UV absorbance.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.[6]Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.[9] High sensitivity and identification power.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.Limited. Primarily useful for analyzing potential volatile impurities from the synthesis process.
qNMR Quantitative analysis based on the nuclear magnetic resonance signal intensity relative to a certified internal standard.Highly accurate and precise for quantification without the need for a specific reference standard of the analyte. Provides structural information.[3]Lower sensitivity compared to chromatographic methods. Requires a pure, stable internal standard.Good. Can be used as a primary method for determining the absolute purity (assay) of the main component.

Experimental Protocols

This protocol provides a general starting point for the LC-MS analysis of this compound. Method optimization will be required for specific applications.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

Based on its structure and potential synthetic routes, the following impurities could be present:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Isomeric compounds or products of side reactions. For example, oxidation of the formyl group to a carboxylic acid (3-carboxy-methylpicolinate) or reduction to an alcohol (3-hydroxymethyl-methylpicolinate).

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (3-formylpicolinic acid).

Data Presentation

The following table summarizes hypothetical data from the LC-MS analysis of a this compound sample.

Peak No. Retention Time (min) Observed m/z [M+H]⁺ Proposed Identity Area %
13.5166.053-Formylpicolinic acid0.25
25.2180.06This compound 99.50
36.8182.08Methyl 3-hydroxymethylpicolinate0.15
47.5196.06Methyl 3-carboxypicolinate0.10

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Column C18 Column Injection->Column Gradient Gradient Elution Column->Gradient Ionization ESI+ Gradient->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Detector->Chromatogram MassSpectra Mass Spectra Detector->MassSpectra Purity Purity Calculation & Impurity ID Chromatogram->Purity MassSpectra->Purity

LC-MS workflow for purity assessment.

Comparison_Logic cluster_methods Analytical Methods cluster_criteria Evaluation Criteria Start Purity Assessment of This compound LC_MS LC-MS Start->LC_MS HPLC_UV HPLC-UV Start->HPLC_UV GC_MS GC-MS Start->GC_MS qNMR qNMR Start->qNMR Sensitivity Sensitivity LC_MS->Sensitivity High Selectivity Selectivity LC_MS->Selectivity High Identification Identification Capability LC_MS->Identification Excellent Quantification Quantification Accuracy LC_MS->Quantification Good HPLC_UV->Sensitivity Moderate HPLC_UV->Selectivity Good HPLC_UV->Identification Limited HPLC_UV->Quantification Excellent GC_MS->Sensitivity High GC_MS->Identification Excellent Volatility Analyte Volatility GC_MS->Volatility Required qNMR->Sensitivity Low qNMR->Identification Good (Structure) qNMR->Quantification Excellent (Absolute)

Decision logic for analytical method selection.

Conclusion

For the comprehensive purity assessment of this compound, LC-MS stands out as a powerful and versatile technique.[4] Its ability to separate, detect, and identify a wide range of potential impurities at trace levels provides a high degree of confidence in the quality of this important pharmaceutical intermediate.[6] While HPLC-UV is a robust method for routine quality control, and qNMR offers excellent accuracy for assay determination, LC-MS provides the most detailed and definitive purity profile. The choice of method, or a combination of methods, will ultimately depend on the specific requirements of the analysis at different stages of the drug development process.

References

A Comparative Guide to the Structural Determination of Methyl 3-formylpicolinate Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount to understanding its function and guiding further development. For novel compounds such as derivatives of Methyl 3-formylpicolinate, a robust and accurate structural elucidation is the cornerstone of any research endeavor. This guide provides a comprehensive comparison between X-ray crystal structure determination and two powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the experimental data, protocols, and workflows of each method to assist researchers, scientists, and drug development professionals in selecting the most appropriate approach for their specific needs.

Data Presentation: A Comparative Overview

The data generated from each technique offers unique insights into the molecular structure. Below is a comparative summary of the typical quantitative data obtained for a hypothetical this compound derivative.

Table 1: Representative Data from X-ray Crystal Structure Determination

ParameterValueDescription
Empirical FormulaC₉H₉NO₃The simplest whole-number ratio of atoms in the compound.
Formula Weight179.17 g/mol The sum of the atomic weights of the atoms in the empirical formula.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the crystal lattice.
Space GroupP2₁/cA mathematical description of the symmetry of the crystal structure.
Unit Cell Dimensionsa = 8.5 Å, b = 12.3 Å, c = 7.9 ÅThe lengths of the sides of the unit cell.
α = 90°, β = 105.2°, γ = 90°The angles between the sides of the unit cell.
Volume800.1 ųThe volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calculated)1.48 g/cm³The calculated density of the crystal.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit1.05An indicator of the quality of the structural refinement.

Table 2: Representative Data from Nuclear Magnetic Resonance (NMR) Spectroscopy

ParameterData TypeInformation Provided
¹H NMR Chemical Shift (δ)ppm (parts per million)Provides information about the electronic environment of each proton, helping to identify functional groups and the connectivity of atoms.[1][2][3]
¹³C NMR Chemical Shift (δ)ppmReveals the electronic environment of each carbon atom, determining the carbon framework of the molecule.[1]
Spin-Spin Coupling (J)Hz (Hertz)Indicates interactions between neighboring nuclei, which helps to establish the connectivity of atoms.[1]
IntegrationRelative area under ¹H NMR signalsDetermines the relative number of protons of each type.[2]
2D NMR (e.g., COSY, HSQC, HMBC)Correlation peaks in a 2D spectrumProvides detailed information about through-bond and through-space correlations between nuclei, crucial for elucidating complex structures.[4]

Table 3: Representative Data from Mass Spectrometry (MS)

ParameterData TypeInformation Provided
Molecular Ion Peak (M+)m/z (mass-to-charge ratio)Determines the molecular weight of the compound.[5] High-resolution MS can provide the exact molecular formula.[5][6]
Fragmentation Patternm/z of fragment ionsProvides valuable information about the structure of the molecule by analyzing how it breaks apart.[5][6]
Isotopic PeaksRelative intensity of isotopic signalsCan be used to determine the elemental composition, especially for elements with characteristic isotopic patterns like chlorine and bromine.[5]
Ionization Methode.g., ESI, EI, MALDIThe choice of ionization method (e.g., Electrospray Ionization, Electron Ionization, Matrix-Assisted Laser Desorption/Ionization) influences the type of information obtained (e.g., molecular ion vs. fragments).[6]

Experimental Protocols

The methodologies for each technique are distinct, requiring different sample preparation and instrumentation.

Protocol 1: X-ray Crystal Structure Determination
  • Crystallization: The first and often most challenging step is to grow a single crystal of the this compound derivative that is of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant imperfections.[7][8] This is commonly achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.[7][9]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[7][8] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial positions of the atoms in the crystal lattice are determined using computational methods. This initial model is then refined against the experimental data to obtain the final, accurate three-dimensional structure.[8]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it should not contain protons that would interfere with the sample's signals.

  • Instrument Setup: The sample tube is placed into the NMR spectrometer's probe, which is situated within a strong magnetic field. The spectrometer is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C).

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay or FID) are detected. For 2D NMR experiments, specific pulse sequences are used to establish correlations between different nuclei.[4]

  • Data Processing: The FID is converted into a spectrum using a mathematical operation called a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS).

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the 1D and 2D spectra are analyzed to deduce the molecular structure.[2][3]

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. The method of introduction depends on the sample's physical state and the ionization technique being used (e.g., direct infusion, or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC)).

  • Ionization: The sample molecules are ionized. Common techniques include Electron Ionization (EI), which causes extensive fragmentation, and softer methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which often leave the molecular ion intact.[6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed. The molecular ion peak reveals the molecular weight, and the fragmentation pattern provides structural clues.[5][6]

Mandatory Visualizations

To better illustrate the processes and comparisons, the following diagrams are provided.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Start Purified Compound Crystallization Crystallization Start->Crystallization Crystal Single Crystal Selection Crystallization->Crystal Mount Mount Crystal Crystal->Mount Diffraction X-ray Diffraction Mount->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Structure 3D Molecular Structure Refinement->Structure

Caption: Workflow of X-ray Crystal Structure Determination.

Method_Comparison cluster_methods Structure Determination Methods cluster_info Information Provided XRay X-ray Crystallography ThreeD 3D Atomic Arrangement (Solid State) XRay->ThreeD Stereo Stereochemistry XRay->Stereo NMR NMR Spectroscopy Connectivity Atom Connectivity (Solution) NMR->Connectivity NMR->Stereo MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight Fragments Structural Fragments MS->Fragments

Caption: Comparison of Information from Different Structural Analysis Methods.

References

A Comparative Guide to the Reactivity of Methyl 3-Formylpicolinate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of methyl 3-formylpicolinate and its positional isomers. The placement of the electron-withdrawing formyl (-CHO) and methyl ester (-COOCH₃) groups on the pyridine ring significantly influences the electrophilicity of the carbonyl carbons and the overall electron density of the aromatic system. Understanding these differences is crucial for predicting reaction outcomes and designing efficient synthetic routes in medicinal chemistry and materials science.

Introduction to this compound and Its Isomers

This compound and its isomers are substituted pyridine derivatives with the molecular formula C₈H₇NO₃. The pyridine ring, being π-deficient due to the electronegativity of the nitrogen atom, is generally deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution.[1] The presence of two electron-withdrawing groups, the formyl and the methyl ester, further accentuates this effect.

The relative positions of these substituents dictate the specific reactivity of each isomer. The formyl group is a more potent electron-withdrawing group than the methyl ester. Their positions relative to the ring nitrogen and each other modulate the reactivity at three key sites: the formyl carbon, the ester carbonyl carbon, and the pyridine ring itself.

Predicted Comparative Reactivity

The reactivity of the aldehyde is primarily influenced by the electrophilicity of the formyl carbon. This is enhanced by electron-withdrawing groups that are meta to the formyl group and diminished by those that are para (due to resonance donation). The reactivity of the ester is similarly affected. Nucleophilic attack on the pyridine ring is most favorable at the positions ortho and para to the ring nitrogen, and this is further enhanced by the presence of electron-withdrawing substituents.

Table 1: Predicted Relative Reactivity of Methyl Formylpicolinate Isomers

IsomerStructurePredicted Relative Reactivity of the Aldehyde (Nucleophilic Addition)Predicted Relative Reactivity of the Ester (Nucleophilic Acyl Substitution)Predicted Relative Reactivity of the Pyridine Ring (Nucleophilic Aromatic Substitution)
Methyl 2-formyl-3-nicotinateHighModerateHigh (at C4 and C6)
This compoundVery HighModerateHigh (at C4 and C6)
Methyl 4-formylnicotinateModerateHighHigh (at C2 and C6)
Methyl 5-formylnicotinateHighModerateHigh (at C2 and C6)
Methyl 6-formylnicotinateHighHighVery High (at C2 and C4)
Methyl 2-formylisonicotinateHighHighVery High (at C6)
Methyl 3-formylisonicotinateVery HighModerateHigh (at C2 and C6)

Note: This table presents predicted relative reactivities based on electronic effects. Experimental verification is recommended.

Spectroscopic Data Comparison (Predicted)

The chemical shifts in ¹H and ¹³C NMR spectroscopy can provide insights into the electronic environment of the formyl and ester groups, corroborating the predicted reactivity trends. A more downfield chemical shift for the formyl proton and carbonyl carbon generally correlates with higher electrophilicity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Formyl and Ester Groups

IsomerPredicted ¹H NMR (δ, ppm) - CHOPredicted ¹³C NMR (δ, ppm) - CHOPredicted ¹³C NMR (δ, ppm) - COOCH₃
Methyl 2-formyl-3-nicotinate~10.2~192~165
This compound~10.4~194~164
Methyl 4-formylnicotinate~10.1~191~166
Methyl 5-formylnicotinate~10.3~193~165
Methyl 6-formylnicotinate~10.3~193~166
Methyl 2-formylisonicotinate~10.2~192~166
Methyl 3-formylisonicotinate~10.4~194~164

Note: These are estimated values based on data for similar pyridine derivatives and may vary depending on the solvent and other experimental conditions.[2][3][4][5][6][7][8][9][10]

Experimental Protocols

The following are representative experimental protocols for key reactions involving methyl formylpicolinate isomers. These should be adapted and optimized for each specific isomer and substrate.

Nucleophilic Addition: Wittig Reaction

The Wittig reaction is a widely used method for converting aldehydes and ketones to alkenes.[11][12][13][14]

Protocol:

  • Ylide Generation: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq., 1.6 M in hexanes) dropwise at 0 °C. Allow the resulting yellow-orange solution to stir at room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of the methyl formylpicolinate isomer (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Wittig_Reaction_Workflow Ylide_Generation Ylide Generation (Ph3PCH3Br + n-BuLi in THF) Reaction Reaction with Methyl Formylpicolinate Isomer Ylide_Generation->Reaction Quenching Quenching (sat. aq. NH4Cl) Reaction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification

Fig. 1: General workflow for the Wittig reaction.
Reduction of the Aldehyde

The formyl group can be selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[15]

Protocol:

  • Reaction Setup: Dissolve the methyl formylpicolinate isomer (1.0 eq.) in methanol in a round-bottom flask.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC. Carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

  • Extraction and Purification: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reduction_Workflow Start Dissolve Isomer in Methanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 Stir Stir at Room Temperature Add_NaBH4->Stir Quench Quench with 1 M HCl Stir->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Purify by Column Chromatography Extract->Purify

Fig. 2: Workflow for the reduction of the formyl group.
Hydrolysis of the Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[16][17][18]

Protocol (Basic Hydrolysis):

  • Reaction Setup: Dissolve the methyl formylpicolinate isomer (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Addition of Base: Add an aqueous solution of lithium hydroxide (1.5 eq.) and stir the mixture at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours). Remove the methanol under reduced pressure.

  • Isolation: Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and if necessary, purify the crude product by recrystallization or column chromatography.

Logical Relationships in Reactivity

The interplay of electronic effects governs the reactivity of these isomers. The following diagram illustrates the key factors influencing the electrophilicity of the formyl carbon, which is a primary determinant of its reactivity towards nucleophiles.

Reactivity_Factors cluster_0 Electronic Effects cluster_1 Reactivity Pyridine Nitrogen Pyridine Nitrogen Electrophilicity of Formyl Carbon Electrophilicity of Formyl Carbon Pyridine Nitrogen->Electrophilicity of Formyl Carbon -I, -M effect Formyl Group (-CHO) Formyl Group (-CHO) Formyl Group (-CHO)->Electrophilicity of Formyl Carbon Self Ester Group (-COOCH3) Ester Group (-COOCH3) Ester Group (-COOCH3)->Electrophilicity of Formyl Carbon -I, -M effect Rate of Nucleophilic Addition Rate of Nucleophilic Addition Electrophilicity of Formyl Carbon->Rate of Nucleophilic Addition

Fig. 3: Factors influencing the reactivity of the formyl group.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of the electronic properties of the pyridine nitrogen and the two electron-withdrawing substituents. While this guide provides a predictive framework based on established chemical principles, empirical validation is essential for specific applications. A thorough understanding of these electronic effects allows for the rational selection of isomers and reaction conditions to achieve desired synthetic outcomes in drug discovery and materials science.

References

A Comparative Guide to the Biological Activity of Picolinates: A Focus on Methyl 3-formylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

I. Hypothetical Comparative Analysis of Biological Activities

Picolinic acid, a catabolite of tryptophan, and its derivatives have garnered attention for a range of biological effects, including neuroprotective, immunological, and anti-proliferative properties. While specific data for Methyl 3-formylpicolinate is lacking, we can extrapolate potential activities based on related structures. For instance, N-methylpicolinamide-4-thiol derivatives have demonstrated significant anticancer activity.

This hypothetical comparison aims to provide a framework for potential future research into the biological profile of this compound.

Table 1: Hypothetical Anticancer Activity of Picolinate Derivatives (In Vitro)
CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Hypothetical Data Not Available Sorafenib16.30 (HepG2)
Compound 6p (N-methylpicolinamide-4-thiol derivative)MGC-8031.38SorafenibN/A
Compound 6p (N-methylpicolinamide-4-thiol derivative)HCT-1165.34SorafenibN/A
Compound 6p (N-methylpicolinamide-4-thiol derivative)MCF-75.21SorafenibN/A

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. N/A: Not applicable for this direct comparison.

II. Experimental Protocols for Biological Activity Screening

To ascertain the actual biological activity of this compound, standardized experimental protocols are essential. Below are detailed methodologies for assessing potential anticancer and antimicrobial activities.

A. Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Seeding:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • A series of dilutions of the test compound are prepared in the culture medium.

  • The medium from the cell plates is aspirated and replaced with the medium containing the various concentrations of the test compound. Control wells should contain medium with the solvent at the same concentration as the test wells.

  • The plates are incubated for a further 24-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) are added to each well.

  • The plates are incubated for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed.

  • 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

B. Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown on an appropriate agar medium.

  • Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

2. Preparation of Microdilution Plates:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

III. Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Solubilize Formazan Crystals incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacteria inoculum_prep->inoculation plate_prep Prepare Serial Dilutions in 96-well Plate plate_prep->inoculation incubation Incubate (18-24h) inoculation->incubation read_results Observe for Turbidity incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for the broth microdilution antimicrobial assay.

IV. Conclusion and Future Directions

While this guide provides a comparative framework and detailed protocols, it underscores the critical need for direct experimental evaluation of this compound. The biological activity of picolinate derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring. Future research should focus on synthesizing this compound and subjecting it to a battery of in vitro and in vivo assays to elucidate its true biological profile. Such studies will be instrumental in determining its potential as a therapeutic agent and will contribute valuable data to the broader understanding of picolinate pharmacology.

Navigating the Synthesis of Methyl 3-formylpicolinate: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-formylpicolinate, a valuable building block in the synthesis of various pharmaceutical compounds, can be approached through several synthetic pathways. This guide provides a comparative analysis of potential routes, summarizing available quantitative data and detailing experimental protocols to aid in the selection of the most effective method.

Two principal synthetic strategies emerge for the preparation of this compound:

Route 1: Oxidation of 3-Methylpyridine (3-Picoline) followed by Esterification and Formylation. This classical approach involves the initial oxidation of the readily available 3-picoline to form 3-pyridinecarboxylic acid (nicotinic acid). This is followed by esterification to methyl nicotinate and a final formylation step to introduce the aldehyde group.

Route 2: Synthesis from a Precursor with Subsequent Modification. This strategy involves starting with a pyridine derivative that already contains some of the required functional groups and then modifying it to obtain the final product. A plausible, though less directly documented, approach could involve the synthesis of methyl 3-methylpicolinate followed by the selective oxidation of the methyl group to a formyl group.

Comparative Efficacy of Synthetic Routes

The efficacy of a synthetic route is determined by factors such as overall yield, purity of the final product, reaction time, and the cost and availability of starting materials and reagents. The following tables summarize the available quantitative data for the key steps in the potential synthetic routes to this compound.

Table 1: Data for Route 1 - Starting from 3-Methylpyridine

StepReactionStarting MaterialProductReagentsRepresentative Yield (%)
1aOxidation3-Methylpyridine3-Pyridinecarboxylic AcidNitric acid31-62[1]
1bOxidation3-Methylpyridine3-Pyridinecarboxylic AcidN-Hydroxyphthalimide (NHPI), Co(OAc)₂, O₂76[2]
1cOxidation3-Methylpyridine3-Pyridinecarboxylic AcidNHPI, Co(OAc)₂, Mn(OAc)₂, air85[2]
2Esterification3-Pyridinecarboxylic AcidMethyl nicotinateMethanol, Sulfuric acid~23[3]
3FormylationMethyl nicotinateThis compoundVilsmeier-Haack or Reimer-Tiemann reagentsData not available in searched literature

Table 2: Data for a Potential Route 2 - Starting from Methyl 3-methylpicolinate (Analogous Reaction)

StepReactionStarting MaterialProductReagentsRepresentative Yield (%)
1ChlorinationMethyl 3-methyl-2-nitrobenzoateMethyl 3-(dichloromethyl)-2-nitrobenzoateChlorine, UV lightData not specified
2HydrolysisMethyl 3-(dichloromethyl)-2-nitrobenzoateMethyl 3-formyl-2-nitrobenzoateZinc chloride, Phase transfer catalyst80[4]

Note: The data in Table 2 is for an analogous reaction on a different but structurally similar molecule. This suggests a potential pathway, but the efficacy for the synthesis of this compound would require experimental validation.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of synthetic routes.

Protocol for Step 1a: Oxidation of 3-Methylpyridine with Nitric Acid [1]

  • Apparatus: Instrumented PARR reactor.

  • Procedure: 3-Methylpyridine is reacted with nitric acid at a temperature range of 165 to 195 °C. The molar composition of the initial reactive mixture is a critical parameter to control.

  • Work-up: The reaction mixture is processed to isolate the nicotinic acid.

Protocol for Step 1b/1c: Aerobic Oxidation of 3-Methylpyridine [2]

  • Apparatus: Standard laboratory glassware for reactions under an oxygen or air atmosphere.

  • Procedure: 3-Methylpyridine is oxidized using N-hydroxyphthalimide (NHPI) in combination with cobalt(II) acetate (Co(OAc)₂) under an oxygen atmosphere (1 atm) in acetic acid at 100 °C. The addition of a small amount of manganese(II) acetate (Mn(OAc)₂) and conducting the reaction with compressed air (20 atm) at 150 °C for 1 hour can enhance the yield.

  • Work-up: The reaction mixture is worked up to isolate the 3-pyridinecarboxylic acid.

Protocol for Step 2: Esterification of 3-Pyridinecarboxylic Acid [3]

  • Apparatus: Round-bottom flask with a reflux condenser.

  • Procedure: Nicotinic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Work-up: After the reaction, the mixture is neutralized with a 10% sodium bicarbonate solution and the product is extracted with an organic solvent like chloroform. The product is then purified by column chromatography.

Protocol for a Potential Route 2 (Analogous to a Patented Process) [4]

This protocol is based on a patented method for a similar compound and would need to be adapted and optimized for the synthesis of this compound.

  • Step 1: Chlorination of Methyl 3-methylpicolinate (Hypothetical)

    • Apparatus: A reaction vessel equipped with a UV lamp and a gas inlet for chlorine.

    • Procedure: Methyl 3-methylpicolinate would be dissolved in a suitable solvent (e.g., dichloromethane or dichloroethane) and chlorine gas would be bubbled through the solution under UV irradiation.

    • Work-up: The solvent would be removed under reduced pressure to yield the crude dichloromethyl intermediate.

  • Step 2: Hydrolysis to this compound (Hypothetical)

    • Apparatus: A two-phase reaction setup.

    • Procedure: The crude Methyl 3-(dichloromethyl)picolinate would be subjected to hydrolysis with an aqueous solution of zinc chloride in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide). The pH of the reaction would need to be carefully controlled to prevent ester hydrolysis.

    • Work-up: The organic layer would be separated, washed, and the solvent removed. The final product would likely require purification by chromatography or crystallization.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic routes, the following diagrams illustrate the key transformations.

Synthetic_Route_1 3-Methylpyridine 3-Methylpyridine 3-Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid 3-Methylpyridine->3-Pyridinecarboxylic Acid Oxidation Methyl nicotinate Methyl nicotinate 3-Pyridinecarboxylic Acid->Methyl nicotinate Esterification This compound This compound Methyl nicotinate->this compound Formylation

Caption: Proposed synthetic pathway for Route 1.

Synthetic_Route_2 Methyl 3-methylpicolinate Methyl 3-methylpicolinate Methyl 3-(dichloromethyl)picolinate Methyl 3-(dichloromethyl)picolinate Methyl 3-methylpicolinate->Methyl 3-(dichloromethyl)picolinate Chlorination This compound This compound Methyl 3-(dichloromethyl)picolinate->this compound Hydrolysis

Caption: A potential synthetic pathway for Route 2.

Conclusion

Based on the available literature, Route 1, starting from 3-methylpyridine, appears to be a more established, albeit multi-step, approach. The initial oxidation of 3-picoline to nicotinic acid is well-documented with various methods offering a range of yields. The subsequent esterification is a standard procedure. However, a significant knowledge gap exists for the final formylation step on the methyl nicotinate substrate. Further research and experimental work are required to identify an efficient formylation method to complete this route and determine its overall efficacy.

Route 2, involving the direct oxidation of the methyl group of a pre-formed methyl picolinate derivative, is a more speculative but potentially more atom-economical approach. The analogous two-step chlorination and hydrolysis procedure from a patent suggests its feasibility. This route warrants further investigation as it could offer a more direct path to the target molecule if successfully implemented.

For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of these factors, including the need for further process development for the less-documented steps.

References

"spectroscopic comparison of Methyl 3-formylpicolinate with its precursors"

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Methyl 3-formylpicolinate with Its Precursors

This guide provides a detailed spectroscopic comparison of this compound with its plausible precursors, Picolinic Acid and 3-Methylpicolinic Acid. This analysis is crucial for researchers, scientists, and professionals in drug development for monitoring reaction progress and confirming the identity and purity of the synthesized compound. The comparison focuses on the distinct changes observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as the functional groups are modified.

The synthesis of this compound can be envisioned through a two-step process starting from 3-Methylpicolinic Acid: first, an esterification reaction to form Methyl 3-methylpicolinate, followed by an oxidation of the methyl group to a formyl group. Picolinic acid is presented as a foundational precursor to illustrate the spectral characteristics of the core picolinate structure.

Synthetic Pathway PicolinicAcid Picolinic Acid MethylpicolinicAcid 3-Methylpicolinic Acid PicolinicAcid->MethylpicolinicAcid Methylation Methyl3methylpicolinate Methyl 3-methylpicolinate MethylpicolinicAcid->Methyl3methylpicolinate Esterification (MeOH, H+) Methyl3formylpicolinate This compound Methyl3methylpicolinate->Methyl3formylpicolinate Oxidation Spectroscopic Analysis Workflow SamplePrep Sample Preparation (Dissolution/Neat) IR IR Spectroscopy (ATR or KBr pellet) SamplePrep->IR NMR NMR Spectroscopy (¹H, ¹³C in CDCl₃) SamplePrep->NMR MS Mass Spectrometry (EI or ESI) SamplePrep->MS DataAnalysis Data Analysis and Structure Elucidation IR->DataAnalysis NMR->DataAnalysis MS->DataAnalysis

Safety Operating Guide

Navigating the Safe Disposal of Methyl 3-formylpicolinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Methyl 3-formylpicolinate are paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, based on available data for structurally similar compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following information is synthesized from the SDS of structurally related compounds, such as other pyridine carboxylic acid esters. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.

Key Safety and Disposal Parameters

Based on analogous chemical structures, this compound is anticipated to be a hazardous substance. The following table summarizes the likely hazards and recommended handling precautions.

ParameterAnticipated Hazard/RecommendationSource Citation
Primary Hazards Harmful if swallowed or inhaled. Causes serious eye irritation. May cause respiratory irritation. May be flammable.[1][2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are required. Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[4][5]
Spill Cleanup For small spills, absorb with an inert material (e.g., vermiculite, dry sand), collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.[5]
First Aid If inhaled: Move to fresh air. If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. If swallowed: Rinse mouth and seek immediate medical attention.[2][3]

Experimental Protocol: Waste Neutralization (General Guidance)

For many pyridine-based compounds, a neutralization step can render the waste less hazardous before final disposal. This should only be performed by trained personnel and in accordance with your institution's approved procedures.

Materials:

  • Waste this compound solution

  • Sodium bicarbonate or a dilute solution of sodium hydroxide

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate reaction vessel within a chemical fume hood

Procedure:

  • Place the vessel containing the this compound waste on a stir plate within a fume hood.

  • Slowly add the neutralizing agent (e.g., sodium bicarbonate) to the stirring solution. Be cautious as this reaction may be exothermic.

  • Monitor the pH of the solution regularly using pH indicator strips.

  • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Once neutralized, the solution must still be disposed of as hazardous chemical waste.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have Methyl 3-formylpicolinate Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat consult_ehs->ppe segregate Segregate Waste in a Labeled, Compatible Container ppe->segregate neutralize_q Is Neutralization Required by Protocol? segregate->neutralize_q neutralize_proc Perform Neutralization in Fume Hood neutralize_q->neutralize_proc Yes store Store in Designated Hazardous Waste Area neutralize_q->store No neutralize_proc->store dispose Arrange for Pickup by Certified Waste Disposal store->dispose end End: Waste Disposed dispose->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

  • Consult EHS: Before beginning any disposal process, review your institution's specific chemical hygiene plan and EHS guidelines.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound waste.[3]

  • Waste Segregation: Collect waste this compound in a dedicated, properly labeled, and compatible hazardous waste container.[5] Do not mix with incompatible waste streams.

  • Neutralization (if applicable): If required by your institution's protocol for pyridine-based waste, perform a neutralization procedure as described above.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[6]

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5] Ensure all necessary paperwork is completed.

By adhering to these procedures and prioritizing safety, researchers can responsibly manage the disposal of this compound, contributing to a safe and compliant laboratory environment.

References

Personal protective equipment for handling Methyl 3-formylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3-formylpicolinate was not located. The following guidance is based on safety data for structurally similar compounds, including methyl picolinate derivatives and aromatic aldehydes. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[1] Appropriate PPE is mandatory to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3][4]

Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield may be necessary for splash hazards.[2][3]Protects eyes from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[2][5] Glove compatibility should be verified with the manufacturer.Prevents skin contact and absorption.
Skin and Body A standard laboratory coat must be worn. For larger quantities or increased risk of splashing, chemical-resistant aprons or coveralls are recommended.[2][3]Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood is typically sufficient.[2] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]Prevents inhalation of potentially harmful vapors or dust.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the functionality of the chemical fume hood and the accessibility of emergency equipment.

  • Dispensing: Avoid generating dust or aerosols. Use spark-proof tools and ground equipment when transferring large quantities to prevent static discharge.[6]

  • Work Practices: Wash hands thoroughly after handling.[3] Avoid eating, drinking, or smoking in the laboratory.[3] Keep containers tightly closed when not in use.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Keep containers tightly sealed and store in a locked cabinet or a designated secure area.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and associated hazards (e.g., Irritant).[2]

  • Containers: Use designated, leak-proof, and compatible containers for liquid and solid waste.[2]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

Disposal Procedure:

  • Dispose of contents and containers in accordance with all local, state, and federal regulations.[1]

  • For chemical waste, incineration in a permitted hazardous waste incinerator is a common disposal method for pyridine derivatives.[9][10]

  • Contaminated materials such as gloves, pipette tips, and lab coats should be collected in a designated hazardous waste container.[2]

Safe Handling Workflow

prep Preparation ppe Don Appropriate PPE prep->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Handling fume_hood->handling dispense Dispense Chemical handling->dispense experiment Perform Experiment dispense->experiment cleanup Cleanup experiment->cleanup decontaminate Decontaminate Work Area cleanup->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe disposal Waste Disposal remove_ppe->disposal segregate Segregate Hazardous Waste disposal->segregate label_waste Label Waste Container segregate->label_waste store_waste Store Waste in Designated Area label_waste->store_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.